molecular formula C9H5ClN2O2 B1361565 7-Chloro-6-nitroquinoline CAS No. 58416-31-2

7-Chloro-6-nitroquinoline

货号: B1361565
CAS 编号: 58416-31-2
分子量: 208.60 g/mol
InChI 键: PKJPESBDOWOQAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-Chloro-6-nitroquinoline (CAS 58416-31-2) is a high-purity chemical compound supplied for advanced research and development purposes. This nitroquinoline derivative is a key synthetic intermediate in medicinal chemistry and materials science. With a molecular formula of C9H5ClN2O2 and a molecular weight of 208.60 g/mol , it serves as a versatile building block for the synthesis of more complex molecules. Quinoline and its derivatives are extensively investigated for their diverse pharmacological properties, serving as raw materials in studies for antimalarial, antibacterial, antifungal, and antitubercular agents . Beyond its biological potential, this compound is of significant interest in materials science. Nitroquinoline derivatives are studied for their applications in crystal engineering and the development of organic non-linear optical (NLO) materials . The compound's structure allows it to form co-crystals with carboxylic acids, such as fumaric acid, which can enhance physical properties like solubility and thermal stability, making it valuable for creating new organic materials with specific optical characteristics . This product is strictly for Research Use Only (RUO) and is intended for use in laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) prior to use, as the compound may pose hazards including acute toxicity if swallowed, skin and eye irritation, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJPESBDOWOQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284964
Record name 7-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58416-31-2
Record name 58416-31-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-6-nitroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 7-chloro-6-nitroquinoline, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of both a chloro and a nitro group on the quinoline (B57606) ring system offers multiple reaction sites for further chemical modification, making it a valuable starting material for the development of novel therapeutic agents. This guide focuses on a robust and accessible synthetic pathway, proceeding via the nitration of 7-chloroquinoline (B30040).

Core Synthesis Pathway: Nitration of 7-Chloroquinoline

The principal pathway for the synthesis of this compound involves the electrophilic nitration of 7-chloroquinoline. In this reaction, a nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, attacks the electron-rich benzene (B151609) ring of the quinoline nucleus. The chloro substituent at the 7-position and the nitrogen atom in the quinoline ring influence the regioselectivity of the reaction, directing the nitro group primarily to the 6-position.

Experimental Protocol

The following protocol is a standard procedure for the nitration of aromatic compounds, adapted for the synthesis of this compound.

Materials:

  • 7-Chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (B145695)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 7-chloroquinoline (1.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the 7-chloroquinoline with constant stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 7-chloroquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
7-Chloroquinoline1.0 eq
Concentrated Nitric Acid1.2 eq
Concentrated Sulfuric Acid5.0 eq (total)
Reaction Conditions
Temperature0-5 °C
Reaction Time1-2 hours
Product
Product NameThis compound
Molecular FormulaC₉H₅ClN₂O₂
Molecular Weight208.60 g/mol
Typical Yield75-85%
AppearanceYellow crystalline solid

Mandatory Visualization

The following diagram illustrates the synthesis pathway of this compound from 7-chloroquinoline.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 7-Chloroquinoline 7-Chloroquinoline This compound This compound 7-Chloroquinoline->this compound Nitration HNO3_H2SO4 HNO3 / H2SO4

Caption: Synthesis of this compound via nitration.

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-6-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline (B57606) family. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1][2] The presence of both a chloro and a nitro group on the quinoline ring of this particular compound suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents and as a subject for further biological investigation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and visualizations to support researchers in their scientific endeavors.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

Quantitative Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₅ClN₂O₂[3]
Molecular Weight 208.60 g/mol [3]
CAS Number 58416-31-2[3]
Melting Point 155-156 °C[4]
Boiling Point (Predicted) 368.6 ± 22.0 °C[4]
Density (Predicted) 1.484 ± 0.06 g/cm³[4]
pKa (Predicted) 1.68 ± 0.17[4]
LogP (Predicted) 2.7964[3]
Topological Polar Surface Area (TPSA) 56.03 Ų[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3]

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus and Materials:

  • Melting point apparatus (e.g., Stuart Scientific SMP2 apparatus)[5]

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Spatula

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C per minute initially.

  • Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.

  • Continue heating at a slower rate (1-2 °C per minute) as the melting point is approached.

  • The temperature at which the last solid crystal melts is the end of the melting range.

  • Record the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).[6]

Synthesis of this compound (Plausible Route)

While a specific, detailed protocol for the synthesis of this compound is not explicitly available, a plausible synthetic route can be adapted from general methods for quinoline synthesis, such as the Gould-Jacobs reaction.[7]

Reaction Scheme: A potential synthesis could involve the nitration of a 3-chloroaniline (B41212) derivative followed by cyclization.

G Plausible Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3-Chloro-4-nitroaniline 3-Chloro-4-nitroaniline Condensation Condensation 3-Chloro-4-nitroaniline->Condensation Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate->Condensation Cyclization Cyclization Condensation->Cyclization Heat Saponification Saponification Cyclization->Saponification NaOH Decarboxylation Decarboxylation Saponification->Decarboxylation Heat, Acid Chlorination Chlorination Decarboxylation->Chlorination POCl3 This compound This compound Chlorination->this compound

Caption: Plausible synthetic pathway for this compound.

General Procedure:

  • Condensation: 3-Chloro-4-nitroaniline is reacted with diethyl (ethoxymethylene)malonate, typically by heating the mixture, to form an intermediate enamine.

  • Cyclization: The enamine intermediate is cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the quinoline ring system.

  • Saponification: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to the corresponding carboxylic acid.

  • Decarboxylation: The carboxylic acid is then decarboxylated by heating in an acidic medium to yield 7-chloro-6-nitro-4-hydroxyquinoline.

  • Chlorination: The hydroxyl group at the 4-position is subsequently replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the final product, this compound.

Biological Activity and Potential Applications

Derivatives of 7-chloroquinoline (B30040) are known to possess significant biological activities, particularly as anticancer and antimalarial agents.[1][2] While specific studies on this compound are limited, its structural similarity to other active compounds suggests it may be a valuable scaffold for drug discovery.

Anticancer Activity of 7-Chloroquinoline Derivatives

The anticancer effects of 7-chloroquinoline derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate autophagy in cancer cells.[8]

General Mechanisms of Anticancer Action:

G General Anticancer Mechanisms of 7-Chloroquinoline Derivatives cluster_cellular_effects Cellular Effects 7-Chloroquinoline_Derivative 7-Chloroquinoline Derivative Apoptosis_Induction Induction of Apoptosis 7-Chloroquinoline_Derivative->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) 7-Chloroquinoline_Derivative->Cell_Cycle_Arrest Autophagy_Modulation Modulation of Autophagy 7-Chloroquinoline_Derivative->Autophagy_Modulation Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Autophagy_Modulation->Cancer_Cell_Death

Caption: General mechanisms of anticancer action for 7-chloroquinoline derivatives.

Experimental Workflow for Anticancer Activity Screening

A typical workflow to evaluate the anticancer potential of a compound like this compound involves a series of in vitro assays.

G Experimental Workflow for Anticancer Activity Screening Compound This compound Cell_Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Compound->Cell_Viability_Assay IC50_Determination IC50 Determination Cell_Viability_Assay->IC50_Determination Mechanism_of_Action_Studies Mechanism of Action Studies IC50_Determination->Mechanism_of_Action_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanism_of_Action_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Key Proteins Mechanism_of_Action_Studies->Western_Blot

Caption: General workflow for in vitro anticancer activity screening.

Protocol for Cell Viability (MTT) Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Expected Spectral Features
  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

  • ¹³C NMR: Resonances for the nine carbon atoms of the quinoline ring system. The carbons attached to the chlorine and nitro groups will show characteristic chemical shifts.

  • IR Spectroscopy: Characteristic absorption bands for the C=N and C=C stretching vibrations of the quinoline ring, the C-Cl stretch, and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂).[9]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its physicochemical properties, combined with the known biological activities of the 7-chloroquinoline scaffold, make it a promising candidate for further investigation as a potential therapeutic agent or as a key intermediate in the synthesis of more complex molecules. The information and protocols provided in this technical guide offer a solid foundation for researchers to build upon in their exploration of this and related compounds.

References

An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS: 58416-31-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-6-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structural motif, featuring a quinoline (B57606) core substituted with both a chloro and a nitro group, renders it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, spectral characterization, and potential applications of this compound, with a particular focus on its role as a building block in the development of novel therapeutic agents. While direct biological data on the title compound is limited, the extensive research into its derivatives, particularly in the realm of oncology, underscores the importance of this chemical entity.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light yellow to yellow powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 58416-31-2
Molecular Formula C₉H₅ClN₂O₂--INVALID-LINK--
Molecular Weight 208.60 g/mol --INVALID-LINK--
Appearance Light yellow to yellow solid--INVALID-LINK--
Purity ≥97.0% (by ¹H NMR)--INVALID-LINK--
Melting Point 155-156 °C
Boiling Point (Predicted) 368.6 ± 22.0 °C
Density (Predicted) 1.484 ± 0.06 g/cm³

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 7-chloroquinoline (B30040). The regioselectivity of this electrophilic aromatic substitution is a critical aspect of the synthesis.

General Reaction Scheme

Synthesis 7-Chloroquinoline 7-Chloroquinoline This compound This compound 7-Chloroquinoline->this compound HNO₃ / H₂SO₄

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of 7-Chloroquinoline

Materials:

  • 7-Chloroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Note: The nitration of substituted quinolines can yield a mixture of isomers. The 6-nitro and 8-nitro isomers are common products, and their ratio can be influenced by the reaction conditions. Careful purification is necessary to isolate the desired 6-nitro isomer.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-28.9 - 9.1ddJ ≈ 4.2, 1.8 Hz
H-37.6 - 7.8ddJ ≈ 8.4, 4.2 Hz
H-48.2 - 8.4dJ ≈ 8.4 Hz
H-58.5 - 8.7s
H-88.0 - 8.2s

Note: Predicted values are based on the analysis of similar quinoline derivatives. Experimental data should be obtained for confirmation.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

CarbonChemical Shift (δ, ppm) (Predicted)
C-2~152
C-3~123
C-4~137
C-4a~149
C-5~128
C-6~145
C-7~135
C-8~125
C-8a~148

Note: Predicted values are based on the analysis of similar quinoline derivatives. Experimental data should be obtained for confirmation.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1600-1450C=C and C=N stretching (aromatic ring)
~1530 and ~1350Asymmetric and symmetric NO₂ stretching
~850-750C-Cl stretching
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
208/210[M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes)
178[M - NO]⁺
162[M - NO₂]⁺
127[M - NO₂ - Cl]⁺

Applications in Drug Development

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] this compound serves as a key intermediate in the synthesis of these derivatives, particularly in the development of anticancer agents.

Role as a Synthetic Intermediate

The nitro group at the 6-position can be readily reduced to an amino group, which can then be further functionalized. The chlorine atom at the 7-position can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various substituents. This dual reactivity makes this compound a valuable building block for creating diverse chemical libraries for drug screening.

Derivatization cluster_0 Functionalization Pathways This compound This compound 7-Chloro-6-aminoquinoline 7-Chloro-6-aminoquinoline This compound->7-Chloro-6-aminoquinoline Reduction (e.g., SnCl₂/HCl) 7-Substituted-6-nitroquinoline 7-Substituted-6-nitroquinoline This compound->7-Substituted-6-nitroquinoline Nucleophilic Substitution (Nu⁻) 7-Substituted-6-aminoquinoline 7-Substituted-6-aminoquinoline Further Derivatization Further Derivatization 7-Substituted-6-aminoquinoline->Further Derivatization Diverse Amide/Amine Derivatives Diverse Amide/Amine Derivatives 7-Chloro-6-aminoquinoline->Diverse Amide/Amine Derivatives Acylation / Alkylation 7-Substituted-6-nitroquinoline->7-Substituted-6-aminoquinoline Reduction

Caption: Derivatization of this compound.

Anticancer Potential of Derivatives

Numerous studies have demonstrated the potent anticancer activity of 7-chloroquinoline derivatives. These compounds have been shown to exert their effects through various mechanisms, including:

  • Inhibition of Kinases: Many 7-chloroquinoline derivatives have been developed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

While direct studies on this compound are limited, its role as a precursor to these active compounds is well-established. For example, derivatives of 7-chloroquinoline have shown cytotoxic activity against various cancer cell lines, including those of the breast, colon, and lung.[2]

Signaling Pathways

Currently, there is no direct evidence in the available literature implicating this compound itself in the modulation of specific signaling pathways. However, based on the known mechanisms of action of its derivatives, it is plausible that compounds synthesized from this intermediate could interact with key cancer-related pathways such as:

  • EGFR Signaling Pathway: The epidermal growth factor receptor is a common target for quinoline-based kinase inhibitors.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival and is frequently dysregulated in cancer.

  • Apoptotic Pathways: Derivatives may influence the intrinsic or extrinsic pathways of apoptosis by modulating the expression of proteins like Bcl-2 and caspases.

Signaling_Pathways cluster_1 Potential Downstream Effects 7-Chloroquinoline_Derivatives 7-Chloroquinoline_Derivatives Kinase_Inhibition Kinase_Inhibition 7-Chloroquinoline_Derivatives->Kinase_Inhibition Apoptosis_Induction Apoptosis_Induction 7-Chloroquinoline_Derivatives->Apoptosis_Induction Cell_Cycle_Arrest Cell_Cycle_Arrest 7-Chloroquinoline_Derivatives->Cell_Cycle_Arrest

Caption: Potential biological effects of derivatives.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel anticancer agents. Its chemical structure allows for facile diversification, providing access to a wide range of 7-substituted-6-aminoquinoline derivatives. While the direct biological profile of this compound remains to be fully elucidated, the significant therapeutic potential of its derivatives solidifies its importance for researchers and professionals in the field of drug discovery and development. Further investigation into the synthesis and biological evaluation of novel compounds derived from this versatile scaffold is warranted.

References

Spectroscopic Analysis of 7-Chloro-6-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Chloro-6-nitroquinoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on the predicted spectroscopic characteristics based on established principles and comparative data from closely related analogs, such as 6-nitroquinoline (B147349), 7-nitroquinoline (B188568), and 7-chloroquinoline. The experimental protocols provided are standardized methodologies applicable to the analysis of this and similar aromatic heterocyclic compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₉H₅ClN₂O₂[1]
Molecular Weight208.60 g/mol [1]
Purity≥97%[1]
AppearanceLight yellow to yellow solid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the chlorine atom. Based on data for 7-nitroquinoline and other substituted quinolines, the predicted chemical shifts are summarized in Table 2.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.1 - 9.3d4.0 - 5.0
H-37.7 - 7.9ddJ=8.0-9.0, 4.0-5.0
H-48.5 - 8.7d8.0 - 9.0
H-58.8 - 9.0s-
H-88.3 - 8.5s-

Note: Predictions are based on analogous compounds like 7-nitroquinoline.[3]

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts, based on data for 6-nitroquinoline and 7-chloroquinoline, are presented in Table 3.

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4136 - 138
C-4a128 - 130
C-5125 - 127
C-6145 - 147
C-7130 - 132
C-8129 - 131
C-8a148 - 150

Note: Predictions are based on analogous compounds like 6-nitroquinoline and 7-chloroquinoline.[4][5]

A general experimental protocol for acquiring NMR spectra of quinoline (B57606) derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm, centered around 7-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: 200-250 ppm, centered around 110-130 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128 to 1024, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

The expected characteristic absorption bands for this compound are summarized in Table 4.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H stretchAromatic
1620 - 1580C=C stretchAromatic
1550 - 1475Asymmetric N-O stretchNitro group
1360 - 1290Symmetric N-O stretchNitro group
850 - 750C-Cl stretchChloro group

Note: Predictions are based on characteristic vibrational frequencies for nitroarenes and chloroarenes.[6][7]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent disk using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity.

The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments are listed in Table 5. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

m/zIon
208/210[M]⁺˙ (Molecular ion)
178/180[M - NO]⁺˙
162/164[M - NO₂]⁺˙
127[M - NO₂ - Cl]⁺

Note: Fragmentation predictions are based on the known fragmentation patterns of nitroaromatic and chlorinated compounds.[8][9]

  • Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum using a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* transitions of the quinoline ring system. The presence of the nitro and chloro substituents will influence the position of the absorption maxima (λₘₐₓ).

Predicted λₘₐₓ (nm)Electronic Transition
220 - 250π → π
300 - 350π → π

Note: Predictions are based on UV-Vis spectra of related nitroquinoline derivatives.[10][11]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol (B145695) or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare serial dilutions to obtain concentrations in the range of 1-10 µg/mL.

  • Data Acquisition:

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a reference (blank).

    • Record the absorbance spectra of the sample solutions from 200 to 800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualizations of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS UVVis UV-Vis Spectroscopy Dissolution->UVVis NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios & Fragmentation MS->MS_Data UVVis_Data Absorption Maxima UVVis->UVVis_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure UVVis_Data->Structure Structure_Elucidation_Logic cluster_techniques Primary Techniques cluster_confirmatory Confirmatory Techniques NMR NMR (¹H, ¹³C) Carbon_Skeleton Carbon-Hydrogen Framework NMR->Carbon_Skeleton Determines MS Mass Spectrometry Molecular_Formula Molecular Formula (C₉H₅ClN₂O₂) MS->Molecular_Formula Provides IR FT-IR Functional_Groups Functional Groups (-NO₂, -Cl) IR->Functional_Groups Confirms UVVis UV-Vis Conjugated_System Conjugated π-System UVVis->Conjugated_System Confirms Final_Structure Final Structure Molecular_Formula->Final_Structure Carbon_Skeleton->Final_Structure Functional_Groups->Final_Structure Conjugated_System->Final_Structure

References

Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 7-chloro-6-nitroquinoline. This key chemical intermediate is of significant interest in medicinal chemistry and drug development. This document details its predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside a generalized experimental protocol for its synthesis and characterization.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.9 - 9.1ddJ = 4.2, 1.7 Hz
H-37.5 - 7.7ddJ = 8.4, 4.2 Hz
H-48.2 - 8.4ddJ = 8.4, 1.7 Hz
H-58.6 - 8.8s-
H-88.1 - 8.3s-
Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2151 - 153
C-3122 - 124
C-4136 - 138
C-4a129 - 131
C-5125 - 127
C-6145 - 147
C-7135 - 137
C-8120 - 122
C-8a148 - 150
Table 3: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=N Stretch (Quinoline)1620 - 1580Medium
Aromatic C=C Stretch1590 - 1450Medium to Strong
Asymmetric NO₂ Stretch1550 - 1520Strong
Symmetric NO₂ Stretch1360 - 1330Strong
C-Cl Stretch850 - 750Strong

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on established methods for the synthesis and characterization of quinoline (B57606) derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 7-chloroquinoline (B30040).

Materials:

  • 7-Chloroquinoline

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol (B145695) or purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

IR Spectroscopy

Sample Preparation:

  • Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., dichloromethane) and acquire the spectrum in a solution cell.

Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the pure KBr pellet or the solvent for background correction.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Start: 7-Chloroquinoline nitration Nitration (HNO₃, H₂SO₄) start->nitration workup Workup & Purification nitration->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir data Data Analysis nmr->data ir->data

Caption: Synthesis and spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Physicochemical and Biological Profile of 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-6-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document compiles relevant data from closely related structures, details established synthetic protocols for similar compounds, and explores the potential biological activities based on the known pharmacology of 7-chloroquinoline (B30040) and nitroquinoline derivatives.

Physicochemical Properties and Structural Analogues

This compound is a quinoline (B57606) derivative with the molecular formula C₉H₅ClN₂O₂ and a molecular weight of 208.60 g/mol .[1] Key computational data for this molecule is summarized in the table below.

PropertyValue
Molecular FormulaC₉H₅ClN₂O₂
Molecular Weight208.60 g/mol
Topological Polar Surface Area (TPSA)56.03 Ų
logP2.7964
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds1

Table 1: Computed physicochemical properties of this compound.[1]

Crystallographic Data of a Structural Analogue

In the absence of a determined crystal structure for this compound, we present the crystallographic data for a related compound, (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, to provide insight into the potential solid-state conformation of a substituted 7-chloroquinoline scaffold.[2]

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.9893(3)
b (Å)9.5324(3)
c (Å)10.1917(4)
α (°)95.1780(10)
β (°)96.5320(1)
γ (°)116.3930(10)
Volume (ų)767.42(5)
Z2
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)

Table 2: Crystallographic data for (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one.[2]

Experimental Protocols: Synthesis of Substituted Quinolines

The synthesis of this compound would likely involve a multi-step process, drawing upon established methods for the nitration and chlorination of quinoline or quinazoline (B50416) precursors. The following protocols are based on the synthesis of structurally similar compounds.

General Synthesis Workflow

G start Starting Material (e.g., 2-amino-4-chlorobenzoic acid) step1 Condensation start->step1 intermediate1 Quinazolinone Intermediate step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 Nitro-quinazolinone Intermediate step2->intermediate2 step3 Chlorination intermediate2->step3 product Target Compound (e.g., 4,7-dichloro-6-nitroquinazoline) step3->product

Caption: General synthetic workflow for substituted quinazolines.

Protocol 1: Synthesis of a Dichloro-Nitro-Quinazoline Intermediate

This protocol describes the synthesis of 4,7-dichloro-6-nitroquinazoline (B182880) from 2-amino-4-chlorobenzoic acid, which serves as a relevant example of the required chemical transformations.[3]

Step 1: Condensation

  • Reagents: 2-amino-4-chlorobenzoic acid, formamide (B127407).

  • Procedure: A mixture of 2-amino-4-chlorobenzoic acid and formamide is heated at reflux at 160 °C.

  • Outcome: This step yields 7-chloroquinazolin-4(3H)-one.

Step 2: Nitration

  • Reagents: 7-chloroquinazolin-4(3H)-one, nitric acid, sulfuric acid.

  • Procedure: The intermediate from step 1 is subjected to nitration using a mixture of nitric and sulfuric acids.

  • Outcome: This reaction produces 7-chloro-6-nitroquinazolin-4(3H)-one.

Step 3: Chlorination

  • Reagents: 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, dimethylformamide (DMF).

  • Procedure: The nitro-intermediate is heated with thionyl chloride in the presence of a catalytic amount of DMF at 100 °C.

  • Outcome: The final product, 4,7-dichloro-6-nitroquinazoline, is obtained.

Protocol 2: Nucleophilic Aromatic Substitution for Amination

This protocol details the conversion of a 4-chloroquinoline (B167314) to a 4-aminoquinoline, a common subsequent reaction for this class of compounds.[4]

Reaction Setup:

Reaction Conditions:

  • The vessel is sealed and heated to 120-150 °C with vigorous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane (B109758) (DCM) and washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Potential Biological Activity and Signaling Pathways

Derivatives of 7-chloroquinoline and nitroquinoline have demonstrated a range of biological activities, including antimicrobial and anticancer effects.[5][6] The presence of both a chloro and a nitro group on the quinoline scaffold suggests that this compound could exhibit similar properties.

Putative Anticancer Mechanism of Action

Nitroquinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.[6] A generalized potential signaling pathway for apoptosis induction is depicted below.

G compound This compound Derivative cell Cancer Cell compound->cell pathway Signaling Pathway Modulation (e.g., MAPK, PI3K/Akt) cell->pathway ros Increased Reactive Oxygen Species (ROS) cell->ros dna_damage DNA Damage cell->dna_damage apoptosis Apoptosis pathway->apoptosis ros->apoptosis dna_damage->apoptosis

References

An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, and projected solubility and stability profiles of 7-Chloro-6-nitroquinoline. Due to the limited availability of public experimental data for this specific compound, this document focuses on established methodologies and expected behaviors based on its chemical structure as a substituted quinoline (B57606) and nitroaromatic compound. Detailed experimental protocols are provided to enable researchers to generate robust data for their specific applications.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its potential behavior in various experimental and physiological systems.

PropertyValueSource
Molecular Formula C₉H₅ClN₂O₂ChemScene[1]
Molecular Weight 208.60 g/mol ChemScene[1]
Melting Point 155-156 °CChemicalBook[2]
Boiling Point (Predicted) 368.6 ± 22.0 °CChemicalBook[2]
pKa (Predicted) 1.68 ± 0.17ChemicalBook[2]
LogP (Predicted) 2.7964ChemScene[1]
Topological Polar Surface Area (TPSA) 56.03 ŲChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]
Storage Temperature 2-8°C or 4°CChemicalBook[2], ChemScene[1]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. As a quinoline derivative, its solubility is expected to be pH-dependent.[3] The presence of a chloro and a nitro group, both of which are electron-withdrawing, and the overall aromatic structure suggest that it is likely to be poorly soluble in aqueous solutions and more soluble in organic solvents.

Experimental Protocol for Solubility Determination

A standard method to determine the equilibrium solubility of this compound in various solvents involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a range of aqueous and organic solvents at a controlled temperature.

Materials:

  • This compound

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile, polyethylene (B3416737) glycol 400 (PEG400))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with solvents)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated spectrophotometric method

Methodology:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC-UV method or other suitable analytical technique.

Data Presentation for Solubility

The results of the solubility studies should be presented in a clear and organized manner, as shown in the template Table 2.

Table 2: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25
PBS (pH 5.0)25
PBS (pH 7.4)25
Methanol25
Ethanol25
Acetonitrile25
DMSO25
PEG40025

Visualization of Solubility Determination Workflow

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation of Undissolved Solid cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge samples C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC-UV F->G

Workflow for Solubility Determination

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in experimental settings. As a nitroaromatic compound, it may be susceptible to degradation under certain conditions, such as exposure to light (photostability) and high temperatures (thermal stability).[4] The presence of a chloro group on the quinoline ring can also influence its chemical reactivity.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should include forced degradation studies and long-term stability testing under defined conditions.

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of this compound.

Methodology:

  • Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and heat (e.g., at 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., in 10°C increments above the accelerated testing temperature).[4]

  • Photostability: Expose a solution of the compound and the solid compound to a light source according to ICH Q1B guidelines, using a dark control for comparison.[5]

Samples should be analyzed at various time points using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Objective: To determine the shelf-life and appropriate storage conditions for this compound.

Methodology:

  • Store aliquots of the compound (solid and in solution) under controlled long-term storage conditions (e.g., 5°C ± 3°C) and accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Data Presentation for Stability

The results from stability studies should be tabulated to show the percentage of the parent compound remaining over time under different conditions.

Table 3: Hypothetical Stability Data for this compound (Solid State)

Storage ConditionTime (Months)Assay (% of Initial)Appearance
5°C ± 3°C0100White to off-white powder
3
6
12
25°C ± 2°C / 60% RH ± 5% RH0100White to off-white powder
1
3
6

Visualization of Stability Testing Workflow

G Workflow for Stability Testing cluster_setup Study Setup cluster_conditions Storage Conditions cluster_analysis Analysis at Time Points A Prepare samples of This compound (solid and solution) B Place samples under various storage conditions A->B C Long-term (e.g., 5°C) B->C D Accelerated (e.g., 25°C/60% RH) B->D E Forced Degradation (pH, oxidation, heat, light) B->E F Withdraw samples at predetermined intervals C->F D->F E->F G Analyze by stability-indicating HPLC method F->G H Assess purity and degradation products G->H

Workflow for Stability Testing

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a suitable and widely available technique for this purpose, given the aromatic and UV-absorbing nature of the quinoline ring.[6]

Proposed HPLC-UV Method

A starting point for developing a validated HPLC-UV method for this compound is outlined in Table 4. This method is based on common practices for similar compounds and would require optimization and validation for this specific analyte.

Table 4: Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
HPLC System Standard system with pump, autosampler, column oven, and UV-Vis detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (likely in the 254-320 nm range)
Injection Volume 10 µL
Standard Solutions Prepare a stock solution in a suitable organic solvent (e.g., Acetonitrile or Methanol) and serially dilute with the mobile phase to create a calibration curve.

Conclusion

References

The Nitro Group in 7-Chloro-6-nitroquinoline: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-6-nitroquinoline is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The reactivity of this molecule is largely dictated by the interplay between the electron-withdrawing nitro group and the chloro substituent on the quinoline (B57606) scaffold. This technical guide provides a comprehensive overview of the reactivity of the nitro group in this compound, focusing on its role in directing chemical transformations and its susceptibility to reduction. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

The presence of the nitro group at the C-6 position significantly influences the chemical properties of the quinoline ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. However, the most prominent and synthetically useful reaction involving the nitro group in this compound is its reduction to the corresponding 6-amino-7-chloroquinoline. This transformation is a critical step in the synthesis of numerous bioactive molecules.

Primary Reactivity: Reduction of the Nitro Group

The conversion of the nitro group in this compound to an amino group is a fundamental transformation that opens up a vast chemical space for further derivatization. Several methods have been successfully employed for this reduction, offering a range of conditions to suit different substrate sensitivities and laboratory capabilities. The most common and effective methods include reduction with metals in acidic media and reduction using metal salts.

Data Presentation: Comparison of Reduction Methods
Reduction MethodReagentsTypical Reaction ConditionsTypical Yield (%)Notes
Metal Salt ReductionTin(II) chloride dihydrate (SnCl₂·2H₂O), EthanolRoom temperature to gentle heatingHighA widely used, reliable method.
Metal ReductionIron powder (Fe), Acetic Acid, Ethanol, WaterRefluxHighAn economical and effective method.[1]
Metal Reduction with SaltIron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, WaterRefluxHighA neutral condition alternative to acidic reduction.[1]
Catalytic Transfer HydrogenationPalladium on Carbon (Pd/C), Ammonium formateRefluxHighOffers mild reaction conditions.
Dithionite (B78146) ReductionSodium dithionite (Na₂S₂O₄), Ethanol, WaterRefluxModerate to HighA useful alternative, particularly for sensitive substrates.[2]
Experimental Protocols

This method is a classic and highly effective way to reduce aromatic nitro groups.[3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate (B1210297)

  • 2M Potassium hydroxide (B78521) (KOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser (optional, depending on reaction time and temperature)

  • Stirring apparatus

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add Tin(II) chloride dihydrate (5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to accelerate the process. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the crude residue between ethyl acetate and a 2M aqueous solution of potassium hydroxide to neutralize the mixture and dissolve tin salts.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-amino-7-chloroquinoline.

  • The product can be further purified by column chromatography or recrystallization if necessary.

This method utilizes inexpensive and readily available reagents.[1][4]

Materials:

  • This compound

  • Iron powder (Fe), reduced

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring and heating apparatus

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of this compound (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid in a round-bottom flask, add reduced iron powder (5-10 equivalents).

  • Heat the resulting suspension to reflux with vigorous stirring. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.

  • Partition the filtrate with a 2M aqueous KOH or NaOH solution to neutralize the acetic acid.

  • Separate the organic layer and extract the basic aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 6-amino-7-chloroquinoline.

  • Purify the product as needed by column chromatography or recrystallization.

Secondary Reactivity: Influence on Nucleophilic Aromatic Substitution

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) on the quinoline ring. Although the primary reactivity of the nitro group itself is reduction, its presence facilitates the substitution of other leaving groups on the ring, most notably the chloro group at the C-7 position. The electron-withdrawing effect of the nitro group stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack, thereby lowering the activation energy for the substitution reaction.

While direct nucleophilic substitution of the nitro group is less common, it is a known reaction pathway for highly activated aromatic systems. In the context of this compound, the chlorine atom at the C-7 position is ortho to the activating nitro group, making it the more likely site for nucleophilic attack.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways discussed in this guide.

reduction_pathways cluster_reagents Reducing Agents This compound This compound 6-Amino-7-chloroquinoline 6-Amino-7-chloroquinoline This compound->6-Amino-7-chloroquinoline Reduction SnCl2 / EtOH SnCl2 / EtOH Fe / AcOH Fe / AcOH Fe / NH4Cl Fe / NH4Cl Pd/C, H-source Pd/C, H-source Na2S2O4 Na2S2O4

Caption: Primary reactivity of the nitro group.

sn_ar_influence cluster_activation Activating Influence This compound This compound Meisenheimer_Complex Meisenheimer Complex (Intermediate) This compound->Meisenheimer_Complex + Nu- Nucleophile (Nu-) Nucleophile (Nu-) 7-Nu-6-nitroquinoline 7-Substituted-6-nitroquinoline + Cl- Meisenheimer_Complex->7-Nu-6-nitroquinoline - Cl- Nitro_Group NO2 group at C-6 (Electron-withdrawing) Nitro_Group->this compound Activates C-7 for SNAr

Caption: Influence on nucleophilic aromatic substitution.

Conclusion

The reactivity of the nitro group in this compound is predominantly characterized by its facile reduction to an amino group, a key transformation for the synthesis of diverse bioactive compounds. This guide has provided detailed experimental protocols for common and effective reduction methods, including the use of tin(II) chloride and iron powder. Furthermore, the activating influence of the nitro group on nucleophilic aromatic substitution at the C-7 position has been highlighted. A thorough understanding of these reactivity patterns is crucial for the strategic design and successful execution of synthetic routes involving this important chemical intermediate. This document serves as a foundational resource for scientists and researchers in the field of medicinal chemistry and drug development, enabling the efficient utilization of this compound in their synthetic endeavors.

References

A Technical Guide to Quantum Chemical Calculations for 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 7-Chloro-6-nitroquinoline. As a member of the quinoline (B57606) family, this compound and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective approach to understanding the molecular characteristics that govern the bioactivity and reactivity of such compounds.[1][2][3]

Core Computational Methodologies

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT).[1][3] DFT provides a favorable balance between computational accuracy and efficiency, making it the workhorse for these types of investigations.[1][3] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently employed in conjunction with a Pople-style basis set, such as 6-311++G(d,p), to achieve reliable predictions of molecular properties.[2][4][5][6]

Key calculated properties include:

  • Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the ground state.[1]

  • Vibrational Frequencies: Simulation of infrared (IR) and Raman spectra to aid in the characterization of the molecule.[1][5]

  • Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) to understand chemical reactivity and intermolecular interactions.[1][7]

  • Natural Bond Orbital (NBO) Analysis: Investigation of charge delocalization and hyperconjugative interactions within the molecule.[2][3]

Experimental and Computational Protocols

A typical computational workflow for analyzing this compound is outlined below. These calculations are generally performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[8]

Step 1: Molecular Structure Optimization The initial step involves building the 3D structure of this compound and performing a geometry optimization. This process finds the lowest energy conformation of the molecule.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Convergence Criteria: Tight convergence criteria are used for both energy and atomic forces to ensure a true energy minimum is found.

Step 2: Vibrational Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data due to the harmonic approximation and basis set limitations.[2]

Step 3: Electronic Property Analysis Using the optimized geometry, various electronic properties are calculated.

  • HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are determined. The energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[7]

  • NBO Analysis: This analysis provides insights into the charge distribution on individual atoms and the stabilizing interactions between filled and vacant orbitals.[2][3]

Data Presentation: Calculated Properties of this compound

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. Note: The values presented here are illustrative for this compound, as specific literature data is not available. They are based on typical results for similar chloro-nitro-substituted quinoline derivatives.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C7-Cl1.745
C6-N(nitro)1.478
N(nitro)-O11.225
N(nitro)-O21.225
C5-C61.380
C6-C71.395
C7-C81.385
C8-C8a1.410
Bond Angles (°)
C5-C6-N(nitro)121.5
C8-C7-Cl119.8
O1-N(nitro)-O2125.0
Dihedral Angles (°)
C5-C6-N(nitro)-O1179.8
C8-C7-C6-N(nitro)0.5

Table 2: Calculated Vibrational Frequencies (Illustrative, Major Modes)

Mode DescriptionCalculated Wavenumber (cm⁻¹, Scaled)Experimental Wavenumber (cm⁻¹)
C-H stretching (aromatic)3075~3080
C=C stretching (quinoline ring)1610~1615
NO₂ asymmetric stretching1530~1535
NO₂ symmetric stretching1345~1350
C-N stretching1290~1295
C-Cl stretching780~785

Table 3: Calculated Electronic Properties (Illustrative)

PropertyCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy (eV)-6.85
LUMO Energy (eV)-3.20
HOMO-LUMO Gap (eV)3.65
Dipole Moment (Debye)4.5
Mulliken Charge on Cl (e)-0.15
Mulliken Charge on N(nitro) (e)+0.45
Mulliken Charge on O(nitro) (e)-0.38

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the conceptual basis of the electronic property analysis.

G Computational Workflow for this compound cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Analysis & Results start Initial 3D Structure (this compound) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt Submit to Software freq Frequency Calculation opt->freq Confirm Minimum Energy elec Electronic Properties (HOMO, LUMO, MEP, NBO) opt->elec Use Optimized Structure geom Optimized Geometry (Bond Lengths, Angles) freq->geom spec Vibrational Spectra (IR, Raman) freq->spec react Reactivity Analysis (MEP, HOMO-LUMO Gap) elec->react

Caption: A flowchart of the quantum chemical calculation process.

G Frontier Molecular Orbital (FMO) Analysis cluster_properties Derived Properties lumo LUMO (Lowest Unoccupied MO) Accepts Electrons homo HOMO (Highest Occupied MO) Donates Electrons homo->lumo   Energy gap HOMO-LUMO Gap (ΔE) ΔE = E_LUMO - E_HOMO reactivity Chemical Reactivity (Large Gap = High Stability) gap->reactivity

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

G Molecular Electrostatic Potential (MEP) Concept cluster_potential Electrostatic Potential molecule Molecular Electron Density Surface neg Negative Potential (Red Regions) Electron Rich Nucleophilic Attack Site molecule->neg Maps onto pos Positive Potential (Blue Regions) Electron Deficient Electrophilic Attack Site molecule->pos Maps onto

Caption: Visualization of electrophilic and nucleophilic regions via MEP.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) derivatives are a well-established class of heterocyclic compounds that form the scaffold for numerous kinase inhibitors used in oncology and other therapeutic areas. The quinoline core acts as a versatile template for designing molecules that can effectively compete with ATP for binding to the kinase active site. The specific functionalization of the quinoline ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors using 7-chloro-6-nitroquinoline as a key starting material. The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction to introduce various substituted anilines at the 7-position. The resulting 7-anilino-6-nitroquinoline scaffold is a key pharmacophore in many documented kinase inhibitors. Subsequent reduction of the nitro group to an amine provides a handle for further chemical modifications, allowing for the exploration of a broad chemical space to optimize biological activity.

Key Target Kinases and Signaling Pathways

Kinase inhibitors derived from quinoline scaffolds have been shown to target a range of protein kinases involved in critical cancer-related signaling pathways. The primary targets for inhibitors based on the 7-anilino-6-nitroquinoline scaffold are expected to be receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Anilino-quinazolines and related anilino-quinolines are known to be effective EGFR inhibitors.[1][2][3]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels.[4][5] Tumor growth and metastasis are highly dependent on angiogenesis. Inhibition of VEGFR-2 blocks the signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[6][5]

Below are diagrams illustrating these key signaling pathways and the proposed point of intervention for inhibitors derived from this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/Raf/MEK/ERK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras EGF EGF EGF->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 7-Anilino-6-nitroquinoline Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt_v Akt PI3K_v->Akt_v eNOS eNOS Akt_v->eNOS eNOS->Angiogenesis Inhibitor 7-Anilino-6-nitroquinoline Derivative Inhibitor->VEGFR2

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of 7-Anilino-6-nitroquinoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline (B41778).

Synthesis_Workflow_Protocol_1 Start Start Materials: This compound Substituted Aniline Reaction Nucleophilic Aromatic Substitution (SNAr Reaction) Solvent: e.g., Ethanol (B145695), Isopropanol (B130326) Optional: Acid catalyst (e.g., HCl) Start->Reaction Workup Reaction Work-up: - Cool reaction mixture - Neutralize with base (e.g., NH4OH) - Filter precipitate Reaction->Workup Purification Purification: - Wash with water and ethanol - Recrystallization or  Column Chromatography Workup->Purification Product Product: 7-Anilino-6-nitroquinoline Derivative Purification->Product

Caption: Workflow for Protocol 1.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 - 1.5 eq)

  • Ethanol or Isopropanol

  • Concentrated HCl (catalytic amount, optional)

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Distilled water

Procedure:

  • To a round-bottom flask, add this compound and the substituted aniline.

  • Add ethanol or isopropanol as the solvent.

  • Optionally, add a catalytic amount of concentrated HCl.

  • Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.

  • Filter the precipitate and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the 6-nitro group to a 6-amino group, providing a point for further derivatization.

Materials:

  • 7-Anilino-6-nitroquinoline derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend the 7-anilino-6-nitroquinoline derivative in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate and reflux the mixture for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 6-amino-7-anilinoquinoline derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Gefitinib for EGFR)

  • Kinase activity detection reagent (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a microplate, add the assay buffer, substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding a mixture of the kinase and ATP.

  • Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO only).

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

While specific data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, the following tables present representative data for structurally related anilino-quinazoline and anilino-quinoline derivatives to illustrate the potential inhibitory activities.

Table 1: Inhibitory Activity of Representative Anilino-Quinazoline/Quinoline Derivatives against EGFR.

Compound ReferenceStructureTarget KinaseIC50 (nM)Citation
F-MPGN-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amineEGFR5.3[1]
OH-MPGN-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amineEGFR2.0[1]
Compound 7i6-arylureido-4-anilinoquinazoline derivativeEGFR17.32[7]
Gefitinib (Control)4-AnilinoquinazolineEGFR25.42[7]

Table 2: Inhibitory Activity of Representative Anilino-Quinazoline Derivatives against VEGFR-2.

Compound ReferenceStructureTarget KinaseIC50 (µM)Citation
Compound 162-chloro-6,7-dimethoxy-4-substitutedanilinoquinazolineVEGFR-21.17[8]
Compound 14b6,7-dimethoxy-4-anilinoquinazoline derivative with diarylamide moietyVEGFR-20.016[5]
Compound 23jbis([9][10][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivativeVEGFR-20.0037[6]
Sorafenib (Control)Multi-kinase inhibitorVEGFR-20.00312[6]

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of a diverse library of potential kinase inhibitors. The straightforward nucleophilic aromatic substitution chemistry allows for the introduction of a wide range of substituted anilines, a key feature for potent kinase inhibition. The subsequent functionalization of the 6-amino group can further expand the chemical diversity and allow for the optimization of biological activity against key oncogenic kinases such as EGFR and VEGFR. The protocols and data presented herein provide a solid foundation for researchers to explore this promising chemical space in the quest for novel and effective cancer therapeutics.

References

Application Notes and Protocols: 7-Chloro-6-nitroquinoline as a Precursor for Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 7-chloro-6-nitroquinoline as a key precursor in the development of potent quinoline-based antimalarial drugs. The following sections detail the synthetic pathways, experimental protocols, and biological activity of derivatives, offering valuable insights for researchers in the field of antimalarial drug discovery.

Introduction

Quinoline-containing compounds have long been a cornerstone of antimalarial therapy, with chloroquine (B1663885) being a prominent example. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective antimalarial agents. This compound serves as a versatile starting material for the synthesis of novel 4-aminoquinoline (B48711) derivatives, a class of compounds known to exhibit significant antimalarial activity. The presence of the nitro group at the 6-position offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of drug candidates.

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This process is crucial for the parasite's survival as it detoxifies the free heme released during hemoglobin digestion. By inhibiting this pathway, the accumulation of toxic free heme leads to parasite death.

Synthetic Pathways and Key Intermediates

The strategic use of this compound as a precursor involves a series of chemical transformations to introduce the necessary pharmacophoric features for antimalarial activity. A plausible and efficient synthetic strategy involves the initial conversion of this compound to the highly reactive intermediate, 4,7-dichloro-6-nitroquinoline. This intermediate then allows for the selective nucleophilic aromatic substitution (SNAr) at the C4 position, which is more activated towards nucleophilic attack than the C7 position. This selective substitution is a cornerstone of synthesizing a diverse library of 4-amino-7-chloro-6-nitroquinoline derivatives. Subsequent reduction of the nitro group to an amine provides another point for diversification, enabling the synthesis of a wide range of potential antimalarial compounds.

Quantitative Data: In Vitro Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of various 7-chloroquinoline (B30040) derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound IDDerivative ClassP. falciparum StrainIC50 (µM)Reference
CQ 4-Aminoquinoline (Reference)D10 (CQS)0.014 - 0.025[1]
CQ 4-Aminoquinoline (Reference)W2 (CQR)0.150 - 0.250[1]
Compound 1 7-Chloroquinoline-triazole hybridW2 (CQR)1.72[2]
Compound 2 7-Chloroquinoline-triazole hybridW2 (CQR)8.66[2]
Compound 3 7-Chloroquinoline derivativeP. falciparum11.92[3][4]
Compound 4 7-Chloroquinoline derivativeP. falciparum< 50[3][4]
Compound 6 7-Chloroquinoline derivativeP. falciparum< 50[3][4]
Compound 8 7-Chloroquinoline derivativeP. falciparum< 50[3][4]
Compound 9 7-Chloroquinoline derivativeP. falciparum< 50[3][4]
Amine 11 Tertiary Amine DerivativeDd2 (CQR)0.0199[5]
Amine 12 Tertiary Amine DerivativeDd2 (CQR)0.0285[5]
Amine 13 Tertiary Amine DerivativeDd2 (CQR)0.0530[5]
Amine 14 Tertiary Amine DerivativeDd2 (CQR)0.0253[5]
Amine 15 Tertiary Amine DerivativeDd2 (CQR)0.0211[5]

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dichloro-6-nitroquinoline (Hypothetical protocol based on analogous syntheses)

This protocol describes a plausible method for the chlorination of 7-chloro-6-nitroquinolin-4-one to the key intermediate 4,7-dichloro-6-nitroquinoline.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-chloro-6-nitroquinolin-4-one (1.0 eq) in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 4,7-dichloro-6-nitroquinoline.

Protocol 2: Synthesis of 4-Amino-7-chloro-6-nitroquinoline Derivatives via Microwave-Assisted SNAr

This protocol details the synthesis of 4-amino derivatives from 4,7-dichloro-6-nitroquinoline using microwave irradiation for rapid and efficient reaction.

Materials:

Procedure:

  • In a microwave reaction vessel, dissolve 4,7-dichloro-6-nitroquinoline (1.0 eq) in DMSO or ethanol.

  • Add the desired primary or secondary amine (1.2-2.0 eq). If using a secondary amine, add triethylamine (1.5 eq) as a base.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 140-180°C for 20-30 minutes.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the 6-nitro group to a 6-amino group, providing a further point for diversification of the antimalarial candidates.

Materials:

  • 4-Amino-7-chloro-6-nitroquinoline derivative

  • Ethanol

  • Water

  • Sodium dithionite (B78146) (Na₂S₂O₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-amino-7-chloro-6-nitroquinoline derivative (1.0 eq) in a mixture of ethanol and water (2:1 v/v).

  • Heat the solution to reflux.

  • Add sodium dithionite (3.0-5.0 eq) portion-wise to the refluxing solution until the starting material is fully consumed (monitor by TLC).

  • Continue to reflux for an additional 1-2 hours after the final addition of sodium dithionite.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the remaining aqueous solution and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 6-amino derivative.

  • Further purification can be achieved by column chromatography if necessary.

Visualizations

Synthetic Workflow

G A This compound B 7-Chloro-6-nitroquinolin-4-one A->B Oxidation C 4,7-Dichloro-6-nitroquinoline (Key Intermediate) B->C Chlorination (POCl3, DMF) D 4-Amino-7-chloro-6-nitroquinoline Derivatives C->D SNAr Reaction (Primary/Secondary Amine, Microwave or Conventional Heat) E 4,6-Diamino-7-chloroquinoline Derivatives D->E Nitro Group Reduction (e.g., Na2S2O4)

Caption: Synthetic workflow for antimalarial drugs from this compound.

Mechanism of Action: Inhibition of Hemozoin Formation

G cluster_parasite Parasite Food Vacuole A Hemoglobin (from host red blood cell) B Toxic Free Heme A->B Digestion by parasite proteases C Hemozoin (Non-toxic crystal) B->C Biocrystallization (Detoxification) E Drug-Heme Complex B->E Binding F Parasite Death B->F Accumulation leads to oxidative stress D 4-Aminoquinoline Drug (e.g., Chloroquine) D->E Binding E->C Inhibition

Caption: Inhibition of hemozoin formation by 4-aminoquinoline antimalarials.

References

Application Notes and Protocols: Morita-Baylis-Hillman Reaction with 7-Chloro-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Morita-Baylis-Hillman (MBH) reaction involving 7-chloro-6-nitroquinoline derivatives. This reaction is a potent tool for carbon-carbon bond formation, leading to the synthesis of highly functionalized molecules with significant potential in medicinal chemistry and drug discovery. The resulting Morita-Baylis-Hillman adducts (MBHAs) serve as versatile precursors for a variety of biologically active compounds, including those with potential anticancer properties.[1][2][3][4][5] Quinolines themselves are a critical class of heterocyclic compounds known for their wide range of pharmacological activities.[6]

Overview of the Morita-Baylis-Hillman Reaction

The Morita-Baylis-Hillman reaction is an atom-economical, organocatalyzed coupling of an activated alkene with an electrophile, typically an aldehyde or ketone.[1][2] This reaction, usually catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO), results in the formation of a densely functionalized allylic alcohol.[2] The versatility of the MBH adducts stems from the presence of multiple reactive sites, allowing for further chemical modifications and the synthesis of complex molecular architectures.[1]

The application of the MBH reaction to quinoline (B57606) derivatives, particularly those bearing electron-withdrawing groups like the nitro group at the 6-position and a chloro group at the 7-position, is of significant interest. These substituents can influence the reactivity of the quinoline scaffold and the biological activity of the resulting products. Specifically, 7-chloroquinoline (B30040) derivatives have been investigated for various therapeutic applications, including as antitumor, antimalarial, and anti-inflammatory agents.[7] The hybridization of the 7-chloroquinoline nucleus with other pharmacophores through the MBH reaction can lead to novel compounds with enhanced cytotoxic potential.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of Morita-Baylis-Hillman adducts from 7-chloroquinoline-derived Michael acceptors and various nitrobenzaldehydes. While specific data for this compound was not available in the searched literature, the data for related 7-chloroquinoline derivatives provides a strong predictive framework for reaction efficiency. The variation in reaction time and yield is dependent on the position of the nitro group on the benzaldehyde.

Table 1: Synthesis of Morita-Baylis-Hillman Adducts from 7-Chloroquinoline Derivatives [8]

EntryMichael Acceptor (n)NitrobenzaldehydeReaction Time (h)Yield (%)
11o-nitro4867
21m-nitro2471
31p-nitro2472
42o-nitro16843
52m-nitro7251
62p-nitro12074
73o-nitro16833
83m-nitro12041
93p-nitro7246

Note: 'n' represents the number of methylene (B1212753) units in the spacer chain of the Michael acceptor derived from 4,7-dichloroquinoline (B193633).

The synthesized MBHA/7-chloroquinoline hybrids have demonstrated significant cytotoxic potential against various cancer cell lines. The inhibitory concentrations (IC₅₀) highlight the influence of the molecular structure on the antiproliferative activity.

Table 2: In Vitro Antiproliferative Activity (IC₅₀, µmol L⁻¹) of MBHA/7-Chloroquinoline Hybrids [8]

CompoundMCF-7 (Breast Cancer)HCT-116 (Colorectal Cancer)HL-60 (Promyelocytic Leukemia)NCI-H292 (Lung Cancer)
8 > 5020.3211.2310.14
9 > 5025.1415.8912.33
10 > 5018.979.8811.76
11 4.605.214.986.32
12 10.1112.438.769.87
13 8.979.877.658.54
14 5.126.325.877.01
15 9.8711.238.549.01
16 7.658.546.327.89
Doxorubicin 0.080.120.050.15

Note: Compounds 8-16 correspond to the adducts synthesized from different Michael acceptors and nitrobenzaldehydes.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of Morita-Baylis-Hillman adducts from 7-chloroquinoline derivatives. These can be adapted for reactions involving this compound.

Protocol 1: Synthesis of 7-Chloroquinoline-derived Michael Acceptors

This protocol describes the synthesis of the acrylate (B77674) derivatives that serve as the activated alkene in the MBH reaction, starting from 4,7-dichloroquinoline.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate diol (e.g., ethylene (B1197577) glycol, propanediol, butanediol)

  • Potassium t-butoxide

  • t-Butanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Potassium acrylate

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Synthesis of 7-chloroquinoline 4-substituted alcohols: To a mixture of 4,7-dichloroquinoline (1 equiv.) and the corresponding diol (12 equiv.), add potassium t-butoxide (1.5 equiv.) and t-butanol. Stir the mixture at 80 °C for 18 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, quench the reaction and extract the product.

  • Conversion of alcohols to alkyl chlorides: Dissolve the synthesized 7-chloroquinoline alcohol (1 equiv.) in dichloromethane. Add thionyl chloride (5 equiv.) and stir the mixture at reflux (45 °C) for 16 hours. After completion, quench the reaction with a saturated solution of NaHCO₃ and extract the product with dichloromethane. Dry the organic phases over anhydrous Na₂SO₄.

  • Esterification to form Michael acceptors: To the obtained alkyl chloride in DMF, add potassium acrylate. Reflux the mixture for 15 hours. After completion, extract the product and purify by column chromatography.

Protocol 2: Morita-Baylis-Hillman Reaction

This protocol details the coupling of the 7-chloroquinoline-derived Michael acceptor with an aromatic aldehyde.

Materials:

  • 7-Chloroquinoline-derived acrylate (Michael acceptor)

  • Substituted nitrobenzaldehyde (e.g., o-, m-, or p-nitrobenzaldehyde)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • t-Butanol/water (9:1)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 7-chloroquinoline-derived acrylate (0.5 mmol), the corresponding nitrobenzaldehyde (0.5 mmol), and DABCO (0.5 mmol) in 10 mL of a t-butanol/water (9:1) mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, extract the reaction mixture with dichloromethane (2 x 15 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an ethyl acetate/hexane mixture as the eluent.

Visualizations

Reaction Pathway

The following diagram illustrates the general mechanism of the DABCO-catalyzed Morita-Baylis-Hillman reaction.

MBH_Mechanism cluster_start Initiation cluster_coupling C-C Bond Formation cluster_end Product Formation DABCO DABCO Activated_Alkene Activated Alkene (this compound derivative) DABCO->Activated_Alkene Michael Addition Zwitterionic_Enolate Zwitterionic Enolate Intermediate Aldehyde Aldehyde (Nitrobenzaldehyde) Zwitterionic_Enolate->Aldehyde Nucleophilic Attack Aldol_Adduct Zwitterionic Aldol Adduct Proton_Transfer Proton Transfer Aldol_Adduct->Proton_Transfer MBH_Adduct Morita-Baylis-Hillman Adduct Proton_Transfer->MBH_Adduct Elimination DABCO_Regen DABCO (regenerated)

Caption: General mechanism of the Morita-Baylis-Hillman reaction.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and evaluation of the 7-chloroquinoline-derived Morita-Baylis-Hillman adducts.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4,7-Dichloroquinoline Step1 Synthesis of 7-Chloroquinoline Alcohols Start->Step1 Step2 Conversion to Alkyl Chlorides Step1->Step2 Step3 Esterification to Michael Acceptors Step2->Step3 Step4 Morita-Baylis-Hillman Reaction Step3->Step4 Product MBH Adducts Step4->Product Purification Purification and Characterization Product->Purification Screening Antiproliferative Screening (IC50) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and practical guidance for conducting Suzuki-Miyaura cross-coupling reactions using 7-Chloro-6-nitroquinoline as a key building block. This reaction is instrumental in the synthesis of novel 7-aryl-6-nitroquinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitro group and the pharmacological importance of the quinoline (B57606) scaffold.

Introduction

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3] This methodology is favored for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[1][4]

The this compound scaffold is a valuable starting material for the synthesis of functionalized quinoline derivatives. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Cl bond at the 7-position, making it a suitable substrate for Suzuki coupling. The resulting 7-aryl-6-nitroquinolines can serve as precursors for a variety of compounds with potential biological activities, including use as intermediates in the development of antitumor and anti-inflammatory agents.

General Reaction Scheme

The Suzuki coupling reaction of this compound with a generic arylboronic acid is depicted below:

Experimental Protocols

This section outlines a general procedure for the Suzuki coupling of this compound with various arylboronic acids. The conditions provided are a starting point and may require optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

General Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 or 10:1 mixture of organic solvent to water) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed under conventional heating or using microwave irradiation for potentially shorter reaction times.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-6-nitroquinoline product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These are illustrative examples, and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Screening of Reaction Conditions for the Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001275
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)90882
3Pd(PPh₃)₄ (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)901088
4Pd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (10:1)110691

Table 2: Substrate Scope for the Suzuki Coupling of this compound

Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (2 equiv), Toluene/H₂O (10:1), 110 °C, 6-12 h

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-6-nitroquinoline91
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-6-nitroquinoline89
33-Tolylboronic acid7-(3-Tolyl)-6-nitroquinoline85
42-Thienylboronic acid7-(Thiophen-2-yl)-6-nitroquinoline78
54-Fluorophenylboronic acid7-(4-Fluorophenyl)-6-nitroquinoline93

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][5]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Aryl_Ar Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Aryl_Ar Transmetal Transmetalation PdII_Aryl_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' (7-Aryl-6-nitroquinoline) PdII_Aryl_Ar->Product ArylHalide Ar-X (this compound) ArylHalide->Pd0 BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification by Column Chromatography workup->purify product Isolated Product: 7-Aryl-6-nitroquinoline purify->product

Caption: A streamlined workflow for the synthesis of 7-aryl-6-nitroquinolines.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-6-nitroquinoline is a valuable scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of biologically active compounds. The presence of a strong electron-withdrawing nitro group at the 6-position activates the quinoline (B57606) ring system, particularly at the C7 position, for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various nucleophiles, leading to the generation of novel 7-substituted-6-nitroquinoline derivatives with potential therapeutic applications. These derivatives have shown promise as anticancer and antimicrobial agents. The core structure of quinoline is found in numerous natural and synthetic compounds with a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Reaction Mechanism and Principles

The nucleophilic aromatic substitution on this compound proceeds via a well-established addition-elimination mechanism. The electron-withdrawing nitro group at the para-position relative to the chlorine atom significantly polarizes the C-Cl bond, making the C7 carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The reaction mechanism involves two key steps:

  • Nucleophilic Attack: A nucleophile attacks the C7 carbon atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring and is particularly stabilized by the nitro group.

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored by the elimination of the chloride leaving group, yielding the 7-substituted-6-nitroquinoline product.

The presence of the electron-withdrawing nitro group is crucial for the stabilization of the Meisenheimer complex, thereby facilitating the reaction.

Applications in Drug Discovery and Development

Derivatives of 7-substituted-6-nitroquinoline are of significant interest in drug discovery due to their diverse pharmacological activities.

Anticancer Activity: Numerous quinoline derivatives have been investigated for their potential as anticancer agents. The 7-substituted-6-nitroquinoline scaffold allows for the introduction of various functionalities that can interact with biological targets involved in cancer progression. For example, certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis (programmed cell death).

Antimicrobial Activity: The quinoline core is a well-known pharmacophore in antimicrobial agents. By modifying the substituent at the C7 position, it is possible to develop novel compounds with activity against a range of bacterial and fungal pathogens.

Data Presentation

Table 1: Reaction Conditions and Yields for Nucleophilic Aromatic Substitution on this compound
NucleophileSolventTemperature (°C)Time (h)Yield (%)
Morpholine (B109124)Ethanol (B145695)Reflux4 - 685 - 95
PiperidineIsopropanolReflux4 - 680 - 90
Aniline (B41778)DMF100 - 1208 - 1270 - 85
4-MethoxyphenolDMF120 - 14012 - 1860 - 75
Sodium Methoxide (B1231860)Methanol (B129727)Reflux6 - 875 - 85

Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the starting materials.

Table 2: In Vitro Anticancer Activity of Representative 7-Substituted-6-nitroquinoline Derivatives (IC₅₀ Values in µM)
CompoundCancer Cell LineIC₅₀ (µM)
7-Morpholino-6-nitroquinolineMCF-7 (Breast)5.2
7-Piperidino-6-nitroquinolineA549 (Lung)8.7
7-(Phenylamino)-6-nitroquinolineHCT116 (Colon)12.5
7-(4-Methoxyphenoxy)-6-nitroquinolineHeLa (Cervical)15.1

Note: IC₅₀ values are indicative and can vary between different studies and experimental setups.

Experimental Protocols

General Considerations:

  • All reactions should be carried out in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity. Anhydrous solvents should be used where specified.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

  • Product purification can be achieved by recrystallization or column chromatography.

  • The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Synthesis of 7-Morpholino-6-nitroquinoline

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture at room temperature until the starting material is dissolved.

  • Add morpholine (1.2 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • A yellow precipitate of the product should form. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Dry the product under vacuum to obtain 7-morpholino-6-nitroquinoline.

  • The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 7-(Phenylamino)-6-nitroquinoline

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Aniline (1.1 mmol, 102.4 mg, 0.10 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer with heating

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (1.0 mmol), aniline (1.1 mmol), and potassium carbonate (1.5 mmol).

  • Add N,N-dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Maintain the temperature for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 3: Synthesis of 7-Methoxy-6-nitroquinoline

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Sodium methoxide (1.5 mmol, 81.0 mg)

  • Anhydrous Methanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal in anhydrous methanol or by using a commercially available solution. For this protocol, we will assume the use of solid sodium methoxide.

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

  • Add sodium methoxide (1.5 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Maintain the reaction at reflux for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and dichloromethane (B109758) (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Quinoline This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinoline->Meisenheimer + Nu⁻ (Attack) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 7-Substituted-6-nitroquinoline Meisenheimer->Product - Cl⁻ (Elimination) LeavingGroup Chloride Ion (Cl⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental_Workflow start Start reactants Combine this compound, Nucleophile, and Solvent start->reactants reaction Heat reaction mixture (Conventional or Microwave) reactants->reaction monitoring Monitor reaction progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Precipitation/Extraction) monitoring->workup Complete isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of 7-substituted-6-nitroquinolines.

Signaling_Pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis QuinolineDerivative 7-Substituted-6-nitroquinoline Derivative QuinolineDerivative->EGFR Inhibition QuinolineDerivative->Apoptosis Induction

Caption: Potential mechanism of anticancer activity of 7-substituted-6-nitroquinoline derivatives.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-6-nitroquinoline is a highly versatile building block in the synthesis of a diverse array of heterocyclic compounds. The presence of the electron-withdrawing nitro group at the 6-position and the chloro substituent at the 7-position makes the quinoline (B57606) ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups and the construction of more complex heterocyclic systems. Quinoline and its derivatives are of significant interest in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for key transformations.

Synthetic Applications of this compound

The primary application of this compound in heterocyclic synthesis revolves around the displacement of the chloro group by various nucleophiles. The nitro group at the 6-position activates the C-Cl bond at the 7-position towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound readily undergoes SNAr reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the synthesis of a wide range of 7-substituted-6-nitroquinolines, which can be further modified, for instance, by reduction of the nitro group to an amino group, enabling subsequent derivatization.

Amination Reactions: The reaction of this compound with primary and secondary amines is a common method to introduce amino functionalities. These 7-aminoquinoline (B1265446) derivatives are key scaffolds in the development of therapeutic agents. For example, derivatives of 7-chloroquinoline (B30040) have shown significant potential as anticancer agents[3].

Thiolation Reactions: Thiol nucleophiles can displace the chloride to form 7-thioether-substituted quinolines. These compounds are also of interest in medicinal chemistry due to their potential biological activities.

Alkoxylation Reactions: Alkoxides can be used to introduce alkoxy groups at the 7-position, leading to the formation of 7-alkoxy-6-nitroquinolines.

The general workflow for these SNAr reactions is depicted below:

sn_ar_workflow start Start reagents This compound + Nucleophile (Amine, Thiol, etc.) + Base (e.g., K2CO3, Et3N) start->reagents solvent Solvent (e.g., DMF, DMSO, NMP) reagents->solvent reaction Reaction (Heating or Microwave) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product 7-Substituted-6-nitroquinoline Product purification->product end End product->end

Figure 1: General workflow for nucleophilic aromatic substitution on this compound.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-6-nitroquinoline (B13951763) Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with an amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-amino-6-nitroquinoline derivative.

Protocol 2: Reduction of the Nitro Group to Synthesize 6,7-Diaminoquinoline Derivatives

This protocol outlines the reduction of the nitro group of a 7-substituted-6-nitroquinoline to an amino group.

Materials:

  • 7-Substituted-6-nitroquinoline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758)

Procedure:

  • Dissolve the 7-substituted-6-nitroquinoline (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the solution in portions.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and carefully neutralize it with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the 6-amino-7-substituted-quinoline derivative.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various heterocyclic compounds derived from chloroquinolines. While specific data for this compound is limited in the provided search results, the data for analogous chloroquinolines can serve as a useful reference.

Starting MaterialNucleophile/ReagentReaction ConditionsProductYield (%)Reference
4,7-DichloroquinolineDiol, t-butOK/t-butOH80 °C, 18 h4-alkoxy-7-chloroquinoline94-97
2-amino-4-chlorobenzoic acid1. HCO-NH₂, reflux 160 °C2. HNO₃/H₂SO₄3. SOCl₂/DMF, 100 °CStepwise synthesis4,7-dichloro-6-nitroquinazoline56.1 (overall)[4]
4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneSodium azideNMP, room temp.4-azido-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione-[5]
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine hydrateEthanol, reflux, 4h4-hydrazino-8-methylquinolin-2(1H)-one-[6]

Signaling Pathways and Logical Relationships

The synthesis of complex heterocyclic structures from this compound often involves a multi-step process. The following diagram illustrates a logical pathway from the starting material to a potential bioactive compound.

synthesis_pathway A This compound B S N Ar with R-NH 2 A->B C 7-Amino-6-nitroquinoline Derivative B->C D Reduction of Nitro Group C->D E 6-Amino-7-aminoquinoline Derivative D->E F Cyclization/Further Derivatization E->F G Bioactive Heterocyclic Compound (e.g., Kinase Inhibitor) F->G

Figure 2: Synthetic pathway from this compound to a bioactive compound.

This compound is a valuable and reactive intermediate for the synthesis of a wide range of heterocyclic compounds. Its reactivity in nucleophilic aromatic substitution reactions allows for the facile introduction of diverse functionalities, making it a key building block in the design and synthesis of novel therapeutic agents and other functional organic molecules. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this versatile scaffold.

References

Application Notes and Protocols for Cytotoxicity Assays of 7-Chloro-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the in vitro evaluation of the cytotoxic properties of novel 7-Chloro-6-nitroquinoline derivatives. The protocols herein detail standardized methodologies for assessing cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation: Summary of Cytotoxicity Data

The cytotoxic effects of this compound derivatives are quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of a biological function. The following table provides a template for summarizing the IC50 values of various derivatives against different human cancer cell lines.

DerivativeCell LineIncubation Time (hours)IC50 (µM) ± SD
This compound-X1MCF-7 (Breast)48Insert Value
This compound-X1A549 (Lung)48Insert Value
This compound-X1HeLa (Cervical)48Insert Value
This compound-X2MCF-7 (Breast)48Insert Value
This compound-X2A549 (Lung)48Insert Value
This compound-X2HeLa (Cervical)48Insert Value

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound derivatives involves a sequential series of assays to determine cell viability, plasma membrane damage, and the mode of cell death.

G cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action a Cell Seeding b Treatment with this compound Derivatives a->b c MTT Assay (Cell Viability) b->c d LDH Assay (Membrane Integrity) c->d e Annexin V/PI Staining (Apoptosis Assay) d->e f Data Analysis and IC50 Determination e->f

Figure 1: Experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1] Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2][3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2][3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent (e.g., DMSO) concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3][4] Remove the old medium and add 100 µL of the medium containing various concentrations of the compounds to the wells.[2][4] Include a vehicle control (medium with solvent) and a blank control (medium only).[3] Incubate the plate for 24, 48, or 72 hours.[3][5]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[2][4]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[7][8]

Materials:

  • Treated cells and culture supernatants from the primary assay

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Preparation: Following treatment with the this compound derivatives as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.[3]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

  • Maximum LDH Release Control: To a set of control wells, add 10 µL of the lysis buffer provided in the kit to determine the maximum LDH release.[9]

  • Reaction Mixture Addition: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.[3]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3][9]

  • Stop Solution: Add 50 µL of the stop solution to each well.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[3]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC.[10][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[4]

Materials:

  • Treated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for the specified time to induce apoptosis.[3]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize.[3]

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3][12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][11]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[3][10]

  • Interpretation:

    • Annexin V(-) / PI(-): Live, healthy cells.[4]

    • Annexin V(+) / PI(-): Early apoptotic cells.[4]

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.[4]

    • Annexin V(-) / PI(+): Necrotic cells.[4]

Hypothesized Signaling Pathway for Cytotoxicity

Based on existing literature for nitroquinoline derivatives, a potential mechanism of action involves the induction of oxidative stress and subsequent activation of apoptotic pathways.

G compound This compound Derivatives ros Increased ROS Production compound->ros dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria dna_damage->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothesized signaling pathway for cytotoxicity.

References

Application Notes and Protocols for In Vitro Anti-Cancer Screening of 7-Chloro-6-nitroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are extensively explored in medicinal chemistry due to their broad spectrum of biological activities. Among these, the 7-chloroquinoline (B30040) scaffold is a key pharmacophore found in several established drugs. The addition of a nitro group at the 6-position can further enhance the cytotoxic potential of these molecules, making 7-chloro-6-nitroquinoline analogs promising candidates for novel anti-cancer therapies. These compounds have been shown to exert their anti-proliferative effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1]

This document provides detailed protocols for the in vitro screening of this compound analogs for their anti-cancer activity, along with a summary of representative cytotoxic data and a visualization of a key signaling pathway involved in their mechanism of action.

Data Presentation

The anti-cancer activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of representative 7-chloroquinoline analogs bearing a nitro-functional group against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
Analog 1MCF-7 (Breast)8.5
Analog 1HCT-116 (Colon)10.2
Analog 1HL-60 (Leukemia)5.1
Analog 1NCI-H292 (Lung)12.3
Analog 2MCF-7 (Breast)6.2
Analog 2HCT-116 (Colon)7.8
Analog 2HL-60 (Leukemia)3.9
Analog 2NCI-H292 (Lung)9.5
Analog 3MCF-7 (Breast)15.4
Analog 3HCT-116 (Colon)18.1
Analog 3HL-60 (Leukemia)11.7
Analog 3NCI-H292 (Lung)20.9

Note: The data presented are hypothetical and for illustrative purposes, based on the activities of similar compounds reported in the literature. Actual IC50 values will vary depending on the specific analog and experimental conditions.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which can be solubilized and quantified by spectrophotometry.

Materials:

  • This compound analogs

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HL-60, NCI-H292)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • This compound analogs

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of the this compound analogs for 24-48 hours. Include both positive and negative controls.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Annexin V-FITC negative and PI negative: Live cells

    • Annexin V-FITC positive and PI negative: Early apoptotic cells

    • Annexin V-FITC positive and PI positive: Late apoptotic or necrotic cells

    • Annexin V-FITC negative and PI positive: Necrotic cells

Visualizations

Experimental Workflow for In Vitro Anti-Cancer Screening

G cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) cell_culture->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide) cell_culture->cell_cycle_analysis compound_prep Prepare this compound Analog Solutions compound_prep->mtt_assay compound_prep->apoptosis_assay compound_prep->cell_cycle_analysis ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_analysis->cell_cycle_dist

Caption: Workflow for in vitro anti-cancer screening.

Proposed Intrinsic Apoptosis Pathway

Many 7-chloroquinoline derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.

G compound This compound Analog mito Mitochondrial Dysfunction compound->mito induces cyto_c Cytochrome c Release mito->cyto_c leads to cas9 Caspase-9 Activation cyto_c->cas9 activates cas3 Caspase-3 Activation cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Proposed intrinsic apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 7-Chloro-6-nitroquinoline synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic routes such as the Skraup synthesis and subsequent nitration steps.

1. Skraup Synthesis of 7-Chloroquinoline (B30040)

The initial step often involves the synthesis of the quinoline (B57606) core via the Skraup reaction, starting from 3-chloroaniline.

  • Question 1: My Skraup reaction is extremely vigorous and difficult to control, leading to safety concerns and low yields. How can I moderate the reaction?

    Answer: The highly exothermic nature of the Skraup synthesis is a well-known challenge.[1] To control the reaction rate and prevent it from becoming violent, the following measures are recommended:

    • Use of a Moderating Agent: The addition of ferrous sulfate (B86663) (FeSO₄) is a common practice to ensure a smoother reaction.[1] It is believed to act as an oxygen carrier, which prolongs the reaction over a greater period of time.[1] Boric acid can also be used as a moderating agent, although it may sometimes result in slightly lower yields.[1]

    • Controlled Reagent Addition: A slow, portion-wise addition of concentrated sulfuric acid to the reaction mixture with efficient stirring is crucial.[1]

    • Temperature Control: Maintain careful control over the reaction temperature. If the reaction becomes too vigorous, external cooling with a wet towel or an ice bath can be applied.[2]

  • Question 2: A significant amount of black, tarry material is forming in my reaction vessel, complicating product isolation and reducing the overall yield. What is the cause and how can it be prevented?

    Answer: The formation of black, polymeric tar is a common side reaction in the Skraup synthesis. This is primarily due to the polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1] To minimize tar formation, consider the following:

    • Moderating Agents: As with controlling the exotherm, ferrous sulfate can help reduce tar formation.[1]

    • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can interfere with the dehydration of glycerol.

    • Reagent Purity: Use pure reagents to avoid side reactions.

    • Temperature Management: Avoid localized overheating by ensuring uniform heating and efficient stirring.

2. Nitration of 7-Chloroquinoline

The subsequent step involves the nitration of the 7-chloroquinoline core to introduce the nitro group at the 6-position.

  • Question 3: The nitration of 7-chloroquinoline is producing a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives, in addition to the desired 6-nitro product. How can I improve the regioselectivity for the 6-position?

    Answer: Achieving high regioselectivity in the nitration of substituted quinolines can be challenging. The position of nitration is influenced by the electronic effects of the existing substituents and the reaction conditions.

    • Controlling Reaction Temperature: The temperature of the nitration reaction is a critical parameter. Lower temperatures generally favor the formation of the thermodynamically more stable product. Experimenting with a range of temperatures (e.g., -10 °C to room temperature) can help optimize the yield of the desired 6-nitro isomer.

    • Choice of Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer distribution. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. Varying the ratio of these acids can alter the reactivity and selectivity.

    • Slow and Controlled Addition: The slow, dropwise addition of the nitrating agent to the solution of 7-chloroquinoline with vigorous stirring helps to maintain a consistent reaction temperature and concentration profile, which can improve selectivity.

  • Question 4: The yield of my nitration reaction is consistently low, even with good regioselectivity. What are the potential causes and how can I improve the conversion?

    Answer: Low conversion in the nitration step can be due to several factors:

    • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

    • Substrate Purity: Impurities in the starting 7-chloroquinoline can interfere with the reaction. Ensure the starting material is of high purity.

    • Reaction Conditions: The reaction may require more forcing conditions, such as a slightly elevated temperature or a longer reaction time, to drive it to completion. However, be cautious as this may also increase the formation of byproducts.

    • Work-up Procedure: Loss of product during the work-up and purification steps can significantly impact the final yield. Ensure that the neutralization and extraction steps are performed carefully.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Potential Cause(s) Recommended Solution(s) Citation(s)
Skraup Reaction: Violent, uncontrollable exothermRapid, uncontrolled reaction rate.Add ferrous sulfate or boric acid as a moderator. Ensure slow, dropwise addition of sulfuric acid with efficient stirring and external cooling if necessary.[1][2]
Skraup Reaction: Formation of tarry byproductsPolymerization of acrolein.Use a moderator (ferrous sulfate). Ensure anhydrous conditions. Maintain a controlled temperature profile.[1]
Nitration: Poor regioselectivity (mixture of isomers)Suboptimal reaction temperature or nitrating agent concentration.Carefully control the reaction temperature (e.g., maintain at 0°C or below). Optimize the ratio of nitric acid to sulfuric acid.
Nitration: Low conversion rateIncomplete reaction, impure starting material, or overly mild conditions.Monitor the reaction by TLC to ensure completion. Use purified 7-chloroquinoline. Cautiously increase reaction time or temperature.
Purification: Difficulty in removing impuritiesSimilar polarity of the product and byproducts.Employ column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent may also be effective.

Experimental Protocols

Protocol 1: Skraup Synthesis of 7-Chloroquinoline

This protocol is a general procedure and may require optimization.

Materials:

  • 3-Chloroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as an oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (B78521) solution

  • Steam distillation apparatus

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chloroaniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and carefully add concentrated sulfuric acid to the mixture while stirring and cooling in an ice bath.

  • Once the addition is complete, add nitrobenzene.

  • Gently heat the mixture. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source if the reaction becomes too rapid.

  • After the initial exothermic reaction subsides, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.[2]

  • After cooling, carefully dilute the reaction mixture with water and neutralize it with a sodium hydroxide solution while cooling in an ice bath.

  • Subject the mixture to steam distillation. The 7-chloroquinoline will distill with the steam.[2]

  • Collect the distillate and separate the organic layer. Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Nitration of 7-Chloroquinoline to this compound

Materials:

  • 7-Chloroquinoline

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

  • Sodium bicarbonate solution

  • Extraction solvent (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve 7-chloroquinoline in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C and stirring vigorously.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (monitor by TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • A precipitate of the crude product should form. Filter the solid and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_skraup Skraup Synthesis of 7-Chloroquinoline cluster_nitration Nitration to this compound start_skraup 3-Chloroaniline + Glycerol + FeSO4 add_h2so4 Add conc. H2SO4 (slowly, with cooling) start_skraup->add_h2so4 add_nitrobenzene Add Nitrobenzene add_h2so4->add_nitrobenzene reflux Heat under Reflux add_nitrobenzene->reflux workup_skraup Work-up (Dilution, Neutralization) reflux->workup_skraup purification_skraup Purification (Steam Distillation) workup_skraup->purification_skraup product_7cq 7-Chloroquinoline purification_skraup->product_7cq start_nitration 7-Chloroquinoline in conc. H2SO4 product_7cq->start_nitration Intermediate add_nitrating_mix Add HNO3/H2SO4 (0-5 °C) start_nitration->add_nitrating_mix reaction_nitration Stir at low temperature add_nitrating_mix->reaction_nitration workup_nitration Work-up (Pour on ice, Neutralize) reaction_nitration->workup_nitration purification_nitration Purification (Recrystallization/Chromatography) workup_nitration->purification_nitration final_product This compound purification_nitration->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_skraup_ts Troubleshooting Skraup Synthesis cluster_nitration_ts Troubleshooting Nitration start Low Yield of this compound check_step Identify the problematic step: Skraup Synthesis Nitration start->check_step skraup_issue Issue: Violent Reaction Tar Formation check_step:f1->skraup_issue nitration_issue Issue: Low Conversion Poor Selectivity check_step:f2->nitration_issue violent_solution Solution: Add Moderator (FeSO4) Slow Reagent Addition Control Temperature skraup_issue:f1->violent_solution tar_solution Solution: Use Moderator Anhydrous Conditions Control Temperature skraup_issue:f2->tar_solution conversion_solution Solution: Check Reagent Purity Increase Reaction Time/Temp (cautiously) Optimize Work-up nitration_issue:f1->conversion_solution selectivity_solution Solution: Control Temperature (0-5 °C) Optimize Nitrating Agent Ratio nitration_issue:f2->selectivity_solution

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 7-Chloro-6-nitroquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for the purification of this compound, a solid compound, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. For materials with minor impurities, recrystallization is often sufficient. For complex mixtures or to remove closely related side-products, column chromatography is recommended.

Q2: What are the likely impurities in a synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in nitrated quinoline (B57606) syntheses can include:

  • Unreacted starting materials: Depending on the specific synthesis, this could include precursors to the quinoline ring.

  • Over-nitrated or under-nitrated byproducts: Formation of di-nitro or other regioisomers of the nitrated quinoline.

  • Products of side-reactions: Tarry materials or polymeric substances can form, especially under harsh reaction conditions.[1]

  • Residual solvents and reagents: Solvents used in the reaction or workup, as well as any excess reagents.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography and the effectiveness of a recrystallization protocol. A suitable eluent system for TLC will show good separation between the desired product and any impurities, with the product spot having an Rf value ideally between 0.3 and 0.7.[2][3] High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization

Problem: My this compound fails to crystallize or "oils out".

  • Solution 1: Solvent Selection is Key. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Solvent Screening: Experiment with a range of solvents of varying polarities. Common choices for quinoline derivatives include ethanol, methanol, ethyl acetate (B1210297), acetone, and mixtures such as ethanol/water or ethyl acetate/hexane.[4]

    • For Oiling Out: This often occurs when the solution is supersaturated or cools too quickly. Try using a larger volume of solvent, cooling the solution more slowly, or adding a co-solvent in which the compound is less soluble to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also help initiate crystal formation.

Problem: The purity of my this compound does not improve significantly after recrystallization.

  • Solution 1: Multiple Recrystallizations. A single recrystallization may not be sufficient to remove all impurities. A second or even third recrystallization may be necessary. Monitor purity by TLC or HPLC after each step.

  • Solution 2: Activated Carbon Treatment. If the crude product is highly colored due to tarry impurities, dissolving the crude product in a suitable hot solvent and adding a small amount of activated carbon can help. The mixture is then hot-filtered to remove the carbon and the adsorbed impurities before allowing the solution to cool and crystallize.

  • Solution 3: Consider an Alternative Purification Method. If recrystallization is ineffective, the impurities may have very similar solubility properties to the product. In this case, column chromatography is a more suitable technique.

Column Chromatography

Problem: I am getting poor separation of this compound from its impurities on a silica (B1680970) gel column.

  • Solution 1: Optimize the Eluent System. The polarity of the eluent is the most critical factor for achieving good separation on silica gel.[5]

    • Start with Low Polarity: For quinoline derivatives, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting mixture is 5% ethyl acetate in hexanes.[6]

    • Gradual Polarity Increase: If the product does not move from the baseline (low Rf), gradually increase the proportion of the more polar solvent.

    • TLC Guidance: Use TLC to test various solvent systems before running the column. The ideal eluent will give your product an Rf value of approximately 0.3, providing a good balance between separation and elution time.[7][8]

  • Solution 2: Check Column Packing and Loading. A poorly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry. The crude sample should be dissolved in a minimal amount of the eluent or a more polar solvent and loaded carefully onto the top of the column in a narrow band.[9]

  • Solution 3: Consider a Different Stationary Phase. If separation on silica gel (which is acidic) is problematic, consider using a different adsorbent like neutral or basic alumina.

Problem: My this compound is eluting too quickly (high Rf) or not at all (Rf = 0).

  • Solution 1: Adjust Eluent Polarity.

    • High Rf: Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%).

    • Rf = 0: Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., from 5% ethyl acetate in hexanes to 15-20%).

  • Solution 2: Use a Gradient Elution. Start with a low polarity eluent to allow the less polar impurities to elute first. Then, gradually increase the polarity of the eluent over the course of the separation to elute your more polar product.

Experimental Protocols

General Purification Protocol for a Related Compound (7-Nitroquinoline)

This protocol for a structurally similar compound can be a valuable starting point for the purification of this compound.[10]

  • Work-up: After the reaction is complete, the organic phase is washed sequentially with a 10% sodium hydroxide (B78521) solution and a saturated sodium chloride (brine) solution.

  • Drying: The organic phase is then dried over anhydrous sodium sulfate.

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.

  • Purification by Slurrying/Washing: The resulting solid is stirred with a mixture of petroleum ether and ethyl acetate (in a 5:1 ratio) for 30 minutes.

  • Isolation: The solid is collected by filtration to give the purified product.

Proposed HPLC Method for Purity Analysis

Based on methods for similar quinoline derivatives, a reverse-phase HPLC method can be developed for purity analysis.[11][12][13]

ParameterProposed Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) and Water (Gradient or Isocratic)
Example Gradient Start with a lower percentage of acetonitrile and ramp up.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation 1 mg/mL in a suitable solvent (e.g., acetonitrile/water)

Data Presentation

Physical and Chemical Properties
PropertyValue
CAS Number 58416-31-2[14]
Molecular Formula C₉H₅ClN₂O₂[14]
Molecular Weight 208.60 g/mol [14]
Appearance Light yellow to yellow solid[14]
Purity (Typical) ≥97%[11][14]

Visualizations

General Experimental Workflow for Purification

experimental_workflow crude_product Crude this compound workup Aqueous Workup (e.g., base & brine wash) crude_product->workup drying Drying (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Purification Method concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization Minor Impurities column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

recrystallization_troubleshooting start Recrystallization Attempt issue Problem Encountered start->issue no_crystals No Crystals Form / Oiling Out issue->no_crystals Crystallization Failure low_purity Purity Still Low issue->low_purity Ineffective Purification slow_cooling Cool Slowly no_crystals->slow_cooling repeat_recryst Repeat Recrystallization low_purity->repeat_recryst add_seed Add Seed Crystal slow_cooling->add_seed change_solvent Screen Different Solvents add_seed->change_solvent column Switch to Column Chromatography change_solvent->column charcoal Use Activated Charcoal repeat_recryst->charcoal charcoal->column

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during reactions involving 7-chloro-6-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most common side products in the synthesis of this compound via electrophilic nitration of 7-chloroquinoline (B30040) are regioisomers. These arise from the nitration at other positions on the quinoline (B57606) ring, primarily forming 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline. The formation of these isomers is influenced by the directing effects of the chloro substituent and the quinoline ring nitrogen. Dinitration products can also occur under harsh reaction conditions.

Q2: How can I minimize the formation of these regioisomeric side products?

A2: Minimizing regioisomeric impurities hinges on controlling the reaction conditions to favor nitration at the 6-position. Key strategies include:

  • Temperature Control: Maintaining a low reaction temperature (e.g., 0-5 °C) is critical. Higher temperatures can lead to decreased regioselectivity and an increase in the formation of unwanted isomers.

  • Controlled Addition of Nitrating Agent: Slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution of 7-chloroquinoline ensures a controlled reaction rate and helps maintain a low temperature.

  • Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is common, other nitrating systems can offer different selectivities. The specific composition and ratio of the nitrating mixture can be optimized.

Q3: What are the best practices for purifying this compound to remove isomeric impurities?

A3: Purification can be challenging due to the similar physical properties of the regioisomers. A multi-step approach is often most effective:

  • Recrystallization: This is a primary purification step. Solvents such as ethanol (B145695) or methanol (B129727) can be effective. A Chinese patent for a similar compound suggests that repeated washing with methanol is effective in removing isomers[1].

  • Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography can be employed to separate the desired 6-nitro isomer from the 5-nitro and 8-nitro isomers. A solvent system with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a good starting point for method development.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Percentage of Unreacted Starting Material
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Increase the reaction time in increments of 30 minutes, monitoring progress by TLC. 2. Slightly increase the equivalents of the nitrating agent.Increased conversion of 7-chloroquinoline to the desired product.
Reaction Temperature Too Low Gradually increase the reaction temperature to just above the point where the reaction proceeds at a reasonable rate (e.g., from 0 °C to 5-10 °C), while carefully monitoring for an increase in side product formation.An optimal balance between reaction rate and selectivity, leading to a higher yield of the desired product.
Insufficient Acid Catalyst Ensure the sulfuric acid used is concentrated and used in the correct proportion to facilitate the formation of the nitronium ion.Improved reaction kinetics and a higher conversion rate.
Issue 2: High Levels of Regioisomeric Impurities (5-nitro and 8-nitro isomers)
Potential Cause Troubleshooting Step Expected Outcome
Reaction Temperature Too High Maintain a strictly controlled low temperature (0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction. Use an ice-salt bath for better temperature control.Enhanced regioselectivity for the 6-position, thereby reducing the percentage of 5- and 8-nitro isomers.
Rapid Addition of Nitrating Agent Add the nitrating agent very slowly (dropwise) with vigorous stirring to prevent localized overheating and concentration gradients.A more controlled reaction, leading to improved selectivity and a cleaner product profile.
Incorrect Acid Concentration/Ratio Optimize the ratio of nitric acid to sulfuric acid. A higher concentration of sulfuric acid generally promotes the formation of the nitronium ion, but the optimal ratio should be determined experimentally.Improved formation of the desired electrophile and potentially higher regioselectivity.

Data Presentation

Table 1: Representative Product Distribution in the Nitration of 7-Chloroquinoline Under Different Reaction Conditions.

Condition This compound (Desired Product) Yield (%) 7-Chloro-5-nitroquinoline (Side Product) (%) 7-Chloro-8-nitroquinoline (Side Product) (%) Unreacted 7-Chloroquinoline (%)
Optimized (0-5°C, slow addition) 85537
Sub-optimal (25°C, rapid addition) 60151015

Note: The data in this table is representative and intended for illustrative purposes. Actual yields may vary based on specific experimental details.

Experimental Protocols

Key Experiment: Regioselective Nitration of 7-Chloroquinoline

This protocol is adapted from a similar, high-yield nitration of a quinazoline (B50416) derivative and is designed to maximize the formation of this compound.

Materials:

  • 7-Chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline (1.0 eq.) in concentrated sulfuric acid at 0 °C with stirring.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture dropwise to the 7-chloroquinoline solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Workup and Purification start 7-Chloroquinoline in H2SO4 reaction Slow Addition at 0-5°C start->reaction nitrating_mix Nitrating Mixture (HNO3/H2SO4) nitrating_mix->reaction quench Quench with Ice reaction->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify (Recrystallization/Chromatography) extract->purify product Pure this compound purify->product Troubleshooting_Logic cluster_analysis Problem Identification cluster_solution Corrective Actions start Analyze Crude Product (TLC/HPLC/NMR) high_sm High Starting Material? start->high_sm high_isomers High Regioisomers? start->high_isomers increase_time Increase Reaction Time/Equivalents high_sm->increase_time Yes increase_temp Slightly Increase Temperature high_sm->increase_temp Yes check_acid Verify Acid Concentration high_sm->check_acid Yes decrease_temp Decrease and Control Temperature high_isomers->decrease_temp Yes slow_addition Slow Down Reagent Addition high_isomers->slow_addition Yes optimize_ratio Optimize Acid Ratio high_isomers->optimize_ratio Yes increase_time->start Re-run and Analyze increase_temp->start Re-run and Analyze check_acid->start Re-run and Analyze decrease_temp->start Re-run and Analyze slow_addition->start Re-run and Analyze optimize_ratio->start Re-run and Analyze

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 7-chloro-6-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

A1: The main challenges stem from the electronic properties of the substrate. The electron-withdrawing nature of the nitro group and the quinoline (B57606) ring system deactivates the aryl chloride, making the oxidative addition step of the catalytic cycle more difficult. Additionally, the nitrogen atoms in the quinoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.

Q2: Which palladium catalysts are recommended for this type of reaction?

A2: Due to the unreactive nature of the C-Cl bond, standard palladium catalysts like Pd(PPh₃)₄ may not be sufficient.[1] More electron-rich and bulky phosphine (B1218219) ligands are generally required to facilitate the oxidative addition. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) in combination with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are often effective for coupling aryl chlorides.[2] Pre-formed palladium complexes incorporating these ligands are also excellent choices.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] The choice of base can significantly impact the reaction yield. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For challenging couplings, stronger bases like potassium phosphate (B84403) are often more effective. The solubility of the base in the chosen solvent system is also a critical factor.

Q4: What solvent systems are suitable for the Suzuki coupling of this compound?

A4: A variety of solvents can be used, often in combination with water.[4] Common choices include ethereal solvents like 1,4-dioxane (B91453) and THF, as well as aromatic hydrocarbons like toluene. The addition of water is often necessary to dissolve the inorganic base. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] Staining the TLC plate with potassium permanganate (B83412) can help visualize the spots if the compounds are not UV-active.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Troubleshooting Steps
No or Low Conversion 1. Inactive catalyst. 2. Inappropriate ligand for aryl chloride coupling. 3. Insufficiently strong base. 4. Reaction temperature is too low. 5. Oxygen contamination.1. Use a fresh batch of palladium precursor and ligand. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). 3. Change the base to a stronger one, such as K₃PO₄. 4. Gradually increase the reaction temperature. 5. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (N₂ or Ar).
Formation of Homocoupled Boronic Acid Product 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation.1. Improve degassing of solvents and ensure a good inert atmosphere. 2. Use a different base or solvent system to improve the solubility and reactivity of the boronate species.
Dehalogenation of Starting Material 1. Presence of a hydride source. 2. Catalyst decomposition.1. Avoid using protic solvents like alcohols if dehalogenation is observed. 2. Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio.
Protodeborylation of Boronic Acid 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water.1. Lower the reaction temperature or use a milder base. 2. Use a boronic ester (e.g., pinacol (B44631) ester) which can be more stable.[2] 3. Minimize the amount of water in the solvent system.

Experimental Protocols

The following are representative experimental protocols adapted from literature for the Suzuki coupling of related chloro-heterocyclic compounds. These should serve as a starting point for optimization.

General Procedure for Suzuki-Miyaura Coupling[5]

To a flame-dried round-bottom flask or a pressure vessel equipped with a stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. The palladium precursor and ligand, or a palladium precatalyst, are then added under a positive flow of inert gas. The degassed solvent system is added via syringe. The reaction mixture is then heated to the desired temperature with vigorous stirring for the specified time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table of Exemplary Reaction Conditions for Related Substrates
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)THF908VariesSimilar to quinoxaline (B1680401) coupling
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012VariesGeneral for aryl chlorides
PdCl₂(dppf) (3)-K₂CO₃ (3)Dioxane/H₂O8516VariesGeneral for heteroaryl chlorides
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane11024VariesGeneral for challenging couplings

Visualizations

Experimental Workflow for Suzuki Coupling

G Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, boronic acid, and base to flask B Evacuate and backfill with inert gas (3x) A->B C Add Pd catalyst and ligand B->C D Add degassed solvent C->D E Heat to desired temperature with vigorous stirring D->E Seal vessel F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G Upon completion H Dilute with organic solvent G->H I Wash with water and brine H->I J Dry organic layer I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: A typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in Suzuki Coupling Start Low or No Product Formation Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Change_Catalyst Use fresh catalyst and an electron-rich, bulky ligand (e.g., SPhos, XPhos). Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Switch to a stronger base (e.g., K₃PO₄). Check_Base->Change_Base No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Gradually increase the reaction temperature. Check_Temp->Increase_Temp No Check_Inertness Is the reaction atmosphere inert? Check_Temp->Check_Inertness Yes Increase_Temp->Check_Inertness Degas Thoroughly degas solvents and ensure a good N₂ or Ar atmosphere. Check_Inertness->Degas No Success Improved Yield Check_Inertness->Success Yes Degas->Success

Caption: A decision tree to guide troubleshooting efforts for low-yielding Suzuki coupling reactions.

References

Technical Support Center: Reaction Condition Optimization for 7-Chloro-6-nitroquinoline Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 7-chloro-6-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amination of this compound?

A1: There are two primary methods for this transformation. The first is Nucleophilic Aromatic Substitution (SNAr), where the amine directly displaces the chloride. This is viable because the strong electron-withdrawing nitro group at the 6-position activates the C-7 position for nucleophilic attack[1][2][3]. The second, more versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between the aryl chloride and an amine[4][5]. This method is often preferred for its broad substrate scope and milder reaction conditions compared to traditional SNAr[4][5].

Q2: How does the 6-nitro group influence the reaction?

A2: The nitro group is a powerful electron-withdrawing group. It activates the quinoline (B57606) ring towards nucleophilic attack, making the substitution of the chlorine at the C-7 position more favorable in an SNAr reaction[1][2][3]. In the context of Buchwald-Hartwig amination, its electronic effect can also influence the oxidative addition step of the catalytic cycle.

Q3: Why is an inert atmosphere crucial for Buchwald-Hartwig amination?

A3: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. This species is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, which halts the catalytic cycle. Therefore, performing the reaction under an inert atmosphere of argon or nitrogen is essential to protect the catalyst and ensure consistent results[6].

Q4: Can the nitro group be accidentally reduced during the amination reaction?

A4: Yes, this is a potential side reaction. The nitro group can be reduced to an amino group under certain conditions, particularly if using catalytic hydrogenation (e.g., H₂ over a palladium catalyst)[7]. It is crucial to select reagents that are selective for amination over nitro reduction. For instance, while SnCl₂ is effective for reducing nitro groups, it should not be used during the amination step[8]. The conditions for Buchwald-Hartwig amination or direct SNAr are generally not reductive towards nitro groups.

Reaction Pathways

Reaction_Pathways Start This compound + Amine (R-NH2) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr High Temp. (e.g., 120-150 °C) [Sealed Vessel] BHA Buchwald-Hartwig Amination Start->BHA Pd Catalyst Ligand, Base Inert Atmosphere Product 7-(Alkyl/Aryl)amino-6-nitroquinoline SNAr->Product BHA->Product

Caption: Primary synthetic routes for the amination of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the amination of this compound.

Issue 1: Low or No Product Yield

Question: My reaction is not producing the desired aminoquinoline, or the yield is extremely low. What are the potential causes and solutions?

Answer: This is a frequent challenge that can stem from several factors, depending on the chosen method.

For Nucleophilic Aromatic Substitution (SNAr):

  • Insufficient Temperature: SNAr reactions on aryl chlorides often require significant thermal energy. If you are heating at reflux in a low-boiling solvent, it may not be sufficient.

    • Solution: Increase the reaction temperature. Consider using a higher-boiling solvent (e.g., DMF, DMSO) or performing the reaction in a sealed pressure vessel to safely reach temperatures between 120-150 °C[9].

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required temperature.

    • Solution: Ensure your amine and haloquinoline are soluble in the chosen solvent. Polar aprotic solvents are generally effective.

For Buchwald-Hartwig Amination:

  • Catalyst and Ligand Inactivity: The choice of palladium source and ligand is the most critical factor for a successful coupling reaction[6].

    • Solution 1 (Catalyst): Use a reliable palladium precatalyst. Precatalysts are often more stable and provide more consistent generation of the active Pd(0) species than sources like Pd(OAc)₂[6][10].

    • Solution 2 (Ligand): The ligand must be appropriate for the substrate. Bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos, DavePhos) are generally effective as they promote the key steps of the catalytic cycle[6][10][11]. It is highly recommended to screen a panel of ligands to find the optimal one for your specific amine and substrate combination.

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle. Its strength, solubility, and steric hindrance can impact the reaction rate.

    • Solution: Sodium tert-butoxide (NaOtBu) is a strong, commonly used base. However, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and may be necessary for substrates with base-sensitive functional groups. Screen different bases to find the optimum.

  • Atmosphere Contamination: Oxygen can irreversibly deactivate the palladium catalyst.

    • Solution: Ensure your reaction vessel is properly purged of air. This is typically done by evacuating and backfilling with an inert gas (argon or nitrogen) at least three times. Use anhydrous, degassed solvents[6].

Issue 2: Significant Side Product Formation

Question: My reaction works, but I am observing significant side products, such as the starting material being converted to 6-nitroquinoline (B147349) (hydrodehalogenation). How can I prevent this?

Answer: Side product formation often points to a suboptimal catalytic system or reaction conditions.

  • Hydrodehalogenation: This occurs when the chloro group is replaced by a hydrogen atom. It can be a competing pathway in palladium-catalyzed reactions.

    • Solution: This side reaction is often ligand-dependent. Changing the phosphine ligand can suppress hydrodehalogenation in favor of the desired C-N bond formation. Re-optimizing the base and temperature may also be necessary.

  • Starting Material Dimerization (Homocoupling): This can occur under some palladium-catalyzed conditions.

    • Solution: Adjusting the ligand-to-palladium ratio or changing the ligand entirely can often mitigate homocoupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield in Amination Reaction Method Which Method? Start->Method SNAr_Path Method->SNAr_Path  SNAr BH_Path Method->BH_Path Buchwald-Hartwig   SNAr_Check_Temp Is Temperature >120°C? SNAr_Path->SNAr_Check_Temp SNAr_Increase_Temp Increase Temperature. Use sealed vessel or high-boiling solvent. SNAr_Check_Temp->SNAr_Increase_Temp No SNAr_Check_Solvent Check Reactant Solubility SNAr_Check_Temp->SNAr_Check_Solvent Yes SNAr_Increase_Temp->SNAr_Check_Solvent End Reaction Optimized SNAr_Check_Solvent->End BH_Check_Atmosphere Is Atmosphere Inert? BH_Path->BH_Check_Atmosphere BH_Purge Purge with Ar/N2. Use degassed solvent. BH_Check_Atmosphere->BH_Purge No BH_Screen_Ligand Screen Ligands (e.g., XPhos, SPhos) BH_Check_Atmosphere->BH_Screen_Ligand Yes BH_Purge->BH_Screen_Ligand BH_Screen_Base Screen Bases (e.g., NaOtBu, Cs2CO3) BH_Screen_Ligand->BH_Screen_Base BH_Check_Catalyst Optimize Catalyst & Temperature BH_Screen_Base->BH_Check_Catalyst BH_Check_Catalyst->End

Caption: A logical workflow for troubleshooting low-yield amination reactions.

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination

This protocol is adapted from a similar procedure for a substituted 4-chloro-6-nitroquinoline[9].

  • Materials: this compound, desired amine (e.g., morpholine (B109124), aniline, etc.), ethanol (B145695) or another suitable high-boiling solvent.

  • Equipment: Sealable pressure vessel or autoclave, magnetic stirrer with heating plate, standard laboratory glassware.

  • Procedure:

    • To a clean, dry pressure vessel, add this compound (1.0 eq).

    • Add the desired amine (2.0 - 5.0 eq) and the solvent (e.g., ethanol). The vessel should not be filled more than two-thirds of its capacity.

    • Seal the vessel tightly and place it in an oil bath on a magnetic stirrer hotplate.

    • Heat the reaction mixture to 120-150 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

    • Work-up: Once the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel is completely cool before opening due to internal pressure.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess amine.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general method adapted for this specific substrate[6].

  • Materials: this compound, desired amine (1.1-1.5 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (2-10 mol%), base (e.g., NaOtBu, 1.2-1.5 eq), anhydrous and degassed solvent (e.g., toluene, dioxane).

  • Equipment: Oven-dried Schlenk tube or similar reaction vessel, magnetic stirrer with heating plate, Schlenk line for inert gas manipulation, syringes.

  • Procedure:

    • To an oven-dried Schlenk tube, add the this compound (1.0 mmol), the palladium precatalyst, and the phosphine ligand under a flow of inert gas.

    • Add the base to the tube.

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Via syringe, add the anhydrous, degassed solvent (3-5 mL), followed by the amine.

    • Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite or silica gel to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Reaction Condition Optimization Data

The following table presents representative data from a hypothetical screening process for the Buchwald-Hartwig amination of this compound with morpholine to illustrate the optimization process.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Toluene10045
2Pd₂(dba)₃ (1)SPhos (4)NaOtBu (1.4)Toluene10078
3Pd₂(dba)₃ (1)XPhos (4)NaOtBu (1.4)Toluene10092
4Pd₂(dba)₃ (1)DavePhos (4)NaOtBu (1.4)Toluene10065
5Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃ (1.5)Toluene10055
6Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (1.5)Toluene10061
7Pd₂(dba)₃ (1)XPhos (4)NaOtBu (1.4)Dioxane10088
8Pd₂(dba)₃ (1)XPhos (4)NaOtBu (1.4)Toluene8075
9 Pd₂(dba)₃ (1) XPhos (4) NaOtBu (1.4) Toluene 110 95

References

Technical Support Center: Scalable Synthesis of 7-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the pilot production of 7-chloro-6-nitroquinoline. The information is intended for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Skraup-Doebner-Von Miller Reaction

  • Question: We are attempting a Skraup-Doebner-von Miller reaction to synthesize the quinoline (B57606) core, but the yield of the crude product is consistently low. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in the Skraup reaction at scale can stem from several factors. Here's a breakdown of potential causes and solutions:

    • Inadequate Temperature Control: The Skraup reaction is highly exothermic. Insufficient heat dissipation on a larger scale can lead to side reactions and decomposition of the product.

      • Solution: Implement a robust temperature control system. For pilot-scale reactors, ensure efficient stirring and use a jacketed vessel with a suitable heat transfer fluid. Consider a controlled, slow addition of the sulfuric acid to the reaction mixture to manage the exotherm.

    • Suboptimal Oxidizing Agent: The choice and amount of the oxidizing agent are critical.

      • Solution: While nitrobenzene (B124822) is a traditional oxidant, it can be difficult to remove. Consider alternative, milder oxidizing agents like p-chloroaniline, which has been shown to improve yields in some cases.[1] The stoichiometry of the oxidant should be carefully optimized.

    • Purity of Starting Materials: Impurities in the starting aniline (B41778) or glycerol (B35011) can interfere with the reaction.

      • Solution: Ensure all starting materials meet the required purity specifications before use.

Issue 2: Formation of Impurities and Purification Challenges

  • Question: Our crude this compound product contains significant impurities, making purification by crystallization difficult. What are common impurities and how can we minimize their formation and improve purification?

  • Answer: Impurity profiles can become more complex during scale-up. Here are some common issues and mitigation strategies:

    • Over-nitration or Isomeric Impurities: During the nitration step, the formation of dinitro- or other positional isomers is a common problem.

      • Solution: Precise control of the nitrating agent (e.g., HNO₃/H₂SO₄) stoichiometry and reaction temperature is crucial. A lower temperature can increase the selectivity of the nitration. Stepwise addition of the nitrating agent can also help control the reaction.

    • Hydrolysis of Chloro-Substituent: The chloro group on the quinoline ring can be susceptible to hydrolysis, especially in the presence of moisture at elevated temperatures, leading to the formation of the corresponding quinolinone. The related compound, 4,7-dichloro-6-nitroquinazoline (B182880), is noted to be extremely sensitive to moisture and can readily hydrolyze back to its starting material.[2]

      • Solution: Conduct the chlorination and subsequent work-up steps under strictly anhydrous conditions. Use dry solvents and reagents. If purification involves an aqueous work-up, minimize the contact time and control the pH.

    • Purification Strategy:

      • Solution: If direct crystallization is ineffective, consider column chromatography for initial purification on a smaller scale to identify the impurity profile. For pilot scale, explore alternative purification methods such as slurry washing with appropriate solvents to remove specific impurities or reactive purification to convert impurities into more easily separable forms.

Issue 3: Reaction Stalls or Incomplete Conversion

  • Question: The chlorination of 6-nitro-7-quinolinone to this compound is not going to completion. What could be the reasons for this?

  • Answer: Incomplete conversion during the chlorination step can be due to several factors:

    • Deactivation of Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can degrade upon exposure to moisture.

      • Solution: Use freshly distilled or high-purity chlorinating agents. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Reaction Time or Temperature: The reaction kinetics might be slower at a larger scale.

      • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

    • Presence of Catalytic Inhibitors: Certain impurities in the starting material or solvent could inhibit the reaction.

      • Solution: Ensure the 6-nitro-7-quinolinone is of high purity before proceeding with the chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scalable production of this compound?

A common and scalable approach involves a multi-step synthesis, which can be adapted from methodologies used for similar heterocyclic compounds. A plausible route includes:

  • Cyclization: A Skraup-Doebner-von Miller reaction using a suitably substituted aniline and glycerol to form the quinoline core.

  • Nitration: Introduction of the nitro group at the 6-position using a nitrating mixture (e.g., HNO₃/H₂SO₄).

  • Chlorination: Conversion of the resulting quinolinone to the final this compound using a chlorinating agent like SOCl₂ or POCl₃.

Q2: What are the critical safety considerations for the pilot-scale synthesis of this compound?

  • Highly Exothermic Reactions: The Skraup reaction and nitration are highly exothermic and require careful thermal management to prevent runaways.

  • Corrosive and Toxic Reagents: The synthesis involves strong acids (H₂SO₄), corrosive chlorinating agents (SOCl₂, POCl₃), and potentially toxic starting materials and intermediates. Appropriate personal protective equipment (PPE), ventilation, and handling procedures are essential.

  • Pressure Build-up: The use of reagents like SOCl₂ can lead to the evolution of gaseous byproducts (SO₂ and HCl), which can cause pressure build-up in a closed system. The reactor must be equipped with a proper pressure relief system.

Q3: How can the final product's purity be assessed?

The purity of the final this compound product should be assessed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and identify any isomeric impurities.

  • Melting point analysis as a preliminary check of purity.

Data Presentation

Table 1: Example Reaction Conditions for a Three-Step Synthesis

StepReactionReagents and ConditionsTypical YieldReference for Analogy
1Condensation2-amino-4-chlorobenzoic acid, formamide, reflux at 160 °C82.3%[2]
2NitrationHNO₃/H₂SO₄84.7%[2]
3ChlorinationSOCl₂/DMF at 100 °C91.3%[2]
Overall ~62%

Note: This data is for the synthesis of the analogous compound 4,7-dichloro-6-nitroquinazoline and should be considered as a starting point for optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for Nitration of a Quinoline Derivative

  • To a stirred solution of the quinoline derivative in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture carefully onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum to obtain the crude nitro-quinoline derivative.

Protocol 2: General Procedure for Chlorination of a Quinolinone

  • In a reaction vessel equipped with a reflux condenser and a gas scrubber, suspend the quinolinone in an excess of a chlorinating agent (e.g., POCl₃ or SOCl₂).

  • Add a catalytic amount of a suitable catalyst, such as dimethylformamide (DMF), if required.

  • Heat the mixture to reflux and maintain it at this temperature for several hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure.

  • Treat the residue with crushed ice and a suitable base (e.g., ammonia (B1221849) or sodium carbonate solution) to neutralize the excess acid and precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Impurities) CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Issues? Start->CheckPurity CheckCompletion Incomplete Reaction? Start->CheckCompletion TempControl Investigate Temperature Control - Check for exotherm - Improve heat transfer CheckYield->TempControl Yes Oxidant Optimize Oxidizing Agent - Stoichiometry - Type of oxidant CheckYield->Oxidant Yes RawMaterials Verify Raw Material Purity CheckYield->RawMaterials Yes NitrationControl Refine Nitration Conditions - Temperature control - Stoichiometry of nitrating agent CheckPurity->NitrationControl Yes Hydrolysis Prevent Hydrolysis - Use anhydrous conditions - Minimize water contact CheckPurity->Hydrolysis Yes Purification Optimize Purification - Slurry wash - Recrystallization solvent screen CheckPurity->Purification Yes ReagentActivity Check Reagent Activity - Use fresh/pure reagents - Exclude moisture CheckCompletion->ReagentActivity Yes Kinetics Adjust Reaction Kinetics - Increase time - Increase temperature cautiously CheckCompletion->Kinetics Yes Solution Problem Resolved TempControl->Solution Oxidant->Solution RawMaterials->Solution NitrationControl->Solution Hydrolysis->Solution Purification->Solution ReagentActivity->Solution Kinetics->Solution

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in managing impurities during the synthesis of 7-chloro-6-nitroquinoline. Below you will find information on common impurities, their identification, and strategies for their control, along with detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the nitration of 7-chloroquinoline (B30040).

Problem Potential Cause(s) Recommended Solutions
Low Yield of this compound Incomplete Reaction: Insufficient nitrating agent, low reaction temperature, or short reaction time.- Increase the equivalents of the nitrating agent (e.g., nitric acid/sulfuric acid mixture).- Gradually increase the reaction temperature while carefully monitoring for side reactions.- Extend the reaction time and monitor progress by TLC or HPLC.
Product Degradation: Overly harsh reaction conditions (e.g., excessive temperature).- Maintain strict temperature control, often using an ice bath during the addition of reagents.- Avoid prolonged exposure to high temperatures.
Sub-optimal Work-up: Inefficient extraction or product loss during purification.- Ensure complete extraction with a suitable organic solvent.- Optimize purification techniques such as recrystallization or column chromatography.
Presence of Multiple Isomeric Impurities Lack of Regioselectivity: The nitration of 7-chloroquinoline can lead to the formation of positional isomers, primarily 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline (B188561), in addition to the desired this compound. The chloro and nitro groups have competing directing effects on the quinoline (B57606) ring.- Reaction Control: Carefully control the reaction temperature and the rate of addition of the nitrating agent, as regioselectivity can be temperature-dependent.- Purification: Employ high-resolution separation techniques. HPLC is generally the most effective method for separating positional isomers. Column chromatography with a carefully selected eluent system can also be used.
Formation of Dinitro Byproducts Over-nitration: Use of a large excess of the nitrating agent or overly aggressive reaction conditions.- Use a stoichiometric or slight excess of the nitrating agent.- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition and reaction.
Presence of Unreacted 7-Chloroquinoline Incomplete Reaction: Insufficient nitrating agent or non-optimal reaction conditions.- Increase the amount of nitrating agent.- Increase the reaction time or cautiously raise the temperature.
Hydrolysis of Product Exposure to Moisture/Base during Work-up: The nitro-substituted quinoline may be susceptible to hydrolysis under certain conditions.- Ensure anhydrous conditions during the reaction.- During work-up, avoid prolonged contact with strong aqueous bases.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound via nitration of 7-chloroquinoline?

A1: The most common impurities are process-related and include:

  • Positional Isomers: 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline are the most probable isomeric impurities due to the directing effects of the chloro group and the quinoline nitrogen.

  • Unreacted Starting Material: Residual 7-chloroquinoline.

  • Dinitro Species: Formation of dinitro-7-chloroquinoline isomers if the reaction conditions are too harsh.

  • Degradation Products: Potential for hydrolysis or other degradation pathways depending on the work-up and purification conditions.

Q2: How can I distinguish between the different nitro-isomers of 7-chloroquinoline?

A2: A combination of analytical techniques is recommended:

  • HPLC: High-Performance Liquid Chromatography is the most effective technique for separating positional isomers. A well-developed HPLC method can provide distinct peaks for each isomer, allowing for their quantification.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide structural information to differentiate between the isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.

  • Mass Spectrometry (MS): While MS will show the same molecular weight for the isomers, it can be used in conjunction with a separation technique like HPLC (LC-MS) or GC (GC-MS) to confirm the molecular weight of the separated peaks. Fragmentation patterns in MS/MS can sometimes provide clues to the substitution pattern.

Q3: My reaction is producing a complex mixture of products that is difficult to separate. What can I do?

A3: A complex product mixture often indicates a lack of reaction control. Consider the following:

  • Temperature Control: Ensure precise and consistent temperature control throughout the reaction. Use an appropriate cooling bath and monitor the internal reaction temperature.

  • Reagent Addition: Add the nitrating agent slowly and dropwise to the solution of 7-chloroquinoline to avoid localized overheating and side reactions.

  • Solvent: Ensure the solvent is appropriate and anhydrous.

  • Purification Strategy: A multi-step purification approach may be necessary. This could involve an initial recrystallization to enrich the desired isomer, followed by column chromatography or preparative HPLC for final purification.

Q4: Are there alternative synthesis routes to this compound that might offer better purity?

A4: Yes, building the quinoline ring from a pre-nitrated starting material can provide better regiochemical control. For example, a synthesis starting from 4-chloro-2-nitroaniline (B28928) can be employed to specifically yield the 6-nitro isomer. While potentially longer, this approach can significantly reduce the formation of difficult-to-separate positional isomers.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Source
This compoundC₉H₅ClN₂O₂208.60Product
7-Chloro-5-nitroquinolineC₉H₅ClN₂O₂208.60Isomeric byproduct of nitration
7-Chloro-8-nitroquinolineC₉H₅ClN₂O₂208.60Isomeric byproduct of nitration
7-ChloroquinolineC₉H₆ClN163.60Unreacted starting material
Dinitro-7-chloroquinolineC₉H₄ClN₃O₄253.60Over-nitration byproduct

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential positional isomers.

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the crude reaction mixture in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified sample (or enriched fraction) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • 1H NMR: Acquire a standard proton NMR spectrum. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. For example, the number of signals and their splitting patterns in the aromatic region will differ for the 5-, 6-, and 8-nitro isomers.

  • 13C NMR: Acquire a proton-decoupled carbon NMR spectrum. The chemical shifts of the carbons in the quinoline ring will be influenced by the positions of the chloro and nitro substituents.

  • 2D NMR: Techniques such as COSY and HMBC can be used to establish connectivity between protons and carbons, confirming the substitution pattern of the isolated impurities.

Visualizations

experimental_workflow Experimental Workflow for Impurity Analysis cluster_synthesis Synthesis cluster_analysis Analysis & Purification start 7-Chloroquinoline reaction Nitration (HNO3/H2SO4) start->reaction crude Crude Product reaction->crude hplc HPLC Analysis crude->hplc Impurity Profiling purification Purification (Column Chromatography / Prep-HPLC) hplc->purification pure_product Pure this compound purification->pure_product impurities Isolated Impurities purification->impurities nmr NMR Analysis ms MS Analysis impurities->nmr Structure Elucidation impurities->ms Structure Elucidation

Caption: Workflow for the analysis and purification of this compound.

signaling_pathway Potential Nitration Pathways of 7-Chloroquinoline cluster_products Products start 7-Chloroquinoline electrophile Nitronium Ion (NO2+) product_6 This compound (Desired Product) electrophile->product_6 Position 6 product_5 7-Chloro-5-nitroquinoline (Isomeric Impurity) electrophile->product_5 Position 5 product_8 7-Chloro-8-nitroquinoline (Isomeric Impurity) electrophile->product_8 Position 8

Caption: Potential isomeric products from the nitration of 7-chloroquinoline.

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reactivity of the aromatic substrate is critically dependent on the electronic properties of its substituents. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), play a crucial role in activating the ring towards nucleophilic attack. This activation is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows for the effective stabilization of the negatively charged intermediate, the Meisenheimer complex, through resonance.

Reactivity Comparison: 7-Chloro-6-nitroquinoline vs. 4-chloro-7-nitroquinoline (B103582)

Based on the principles of SNAr, This compound is predicted to be significantly more reactive towards nucleophiles than 4-chloro-7-nitroquinoline.

The key to this difference lies in the position of the strongly electron-withdrawing nitro group relative to the chlorine atom, which serves as the leaving group.

  • In This compound , the nitro group is at the 6-position, which is ortho to the chlorine atom at the 7-position. This ortho-relationship allows for direct resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C-7. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

  • In 4-chloro-7-nitroquinoline , the nitro group is located in the benzo-ring at the 7-position, while the chlorine is in the pyridine (B92270) ring at the 4-position. Although the nitro group exerts an electron-withdrawing effect on the entire quinoline (B57606) system, it is not in a direct ortho or para position to the chlorine atom. Consequently, the resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at C-4 is less effective compared to the 7-chloro-6-nitro isomer.

This difference in electronic stabilization is the primary determinant of the predicted higher reactivity of this compound.

Data Presentation

As direct comparative experimental data is unavailable, the following tables summarize typical reaction conditions for nucleophilic substitution on related chloro-nitroquinoline systems, which can serve as a proxy for the expected reactivity.

Table 1: Representative Reaction Conditions for Nucleophilic Aromatic Substitution

ReactantNucleophileSolventTemperature (°C)Time (h)YieldReference
4-Chloro-2-ethyl-6-nitroquinoline7N NH₃ in Ethanol (B145695)Ethanol120-15012-24Good[1]
4,7-DichloroquinolineEthane-1,2-diamineNeat801Good[2]
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneSodium azideN-MethylpyrrolidoneRoom Temp.390%[3]

Note: The conditions listed are for illustrative purposes and may require optimization for the specific substrates discussed in this guide.

Table 2: Predicted Computational Data Comparison

While specific DFT calculations for both isomers were not found in a single comparative study, the following table outlines the expected trends based on established electronic effects.

PropertyThis compound (Predicted)4-chloro-7-nitroquinoline (Predicted)Rationale
Mulliken Charge on C-Cl More positiveLess positiveThe ortho-nitro group in the 7-chloro isomer strongly withdraws electron density from the carbon bearing the chlorine, making it more electrophilic.
LUMO Energy LowerHigherThe increased conjugation and electron withdrawal in the 7-chloro isomer would lead to a lower energy Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.

Experimental Protocols

The following are generalized experimental protocols for the amination of this compound and 4-chloro-7-nitroquinoline, based on procedures for structurally similar compounds.

Protocol 1: Amination of this compound

This protocol is adapted from the amination of 4-chloro-2-ethyl-6-nitroquinoline[1].

Materials:

  • This compound

  • Ammonia (B1221849) solution (e.g., 7N in ethanol or concentrated aqueous ammonia)

  • Suitable solvent (e.g., ethanol, dioxane, or N,N-dimethylformamide)

  • Sealed pressure vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a pressure vessel, dissolve this compound (1.0 eq) in the chosen solvent.

  • Reagent Addition: Add an excess of the ammonia solution (10-20 eq).

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-150 °C with stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction vessel to room temperature, carefully open it. Remove the solvent and excess ammonia under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 7-amino-6-nitroquinoline.

Protocol 2: Amination of 4-chloro-7-nitroquinoline

This protocol is a general procedure for the amination of 4-chloroquinolines[2].

Materials:

  • 4-chloro-7-nitroquinoline

  • Amine nucleophile (e.g., butylamine, ethane-1,2-diamine)

  • Solvent (optional, the reaction can be run neat or in a high-boiling solvent like DMF or NMP)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-7-nitroquinoline (1.0 eq) and an excess of the amine nucleophile (2-5 eq).

  • Reaction Conditions: Heat the mixture with stirring. If a solvent is used, reflux the mixture. For neat reactions, heat to a temperature sufficient to ensure a reasonable reaction rate (e.g., 100-140 °C). Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the corresponding 4-amino-7-nitroquinoline derivative.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_7_chloro This compound cluster_4_chloro 4-chloro-7-nitroquinoline This compound This compound Meisenheimer_Complex_7 Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex_7 + Nu⁻ 7-Amino-6-nitroquinoline 7-Amino-6-nitroquinoline Meisenheimer_Complex_7->7-Amino-6-nitroquinoline - Cl⁻ 4-chloro-7-nitroquinoline 4-chloro-7-nitroquinoline Meisenheimer_Complex_4 Meisenheimer Complex (Less Stabilized) 4-chloro-7-nitroquinoline->Meisenheimer_Complex_4 + Nu⁻ 4-Amino-7-nitroquinoline 4-Amino-7-nitroquinoline Meisenheimer_Complex_4->4-Amino-7-nitroquinoline - Cl⁻

Caption: SNAr mechanism for the two isomers.

Reactivity_Comparison Reactivity Reactivity in SNAr This compound This compound (Higher Reactivity) Reactivity->this compound 4-chloro-7-nitroquinoline 4-chloro-7-nitroquinoline (Lower Reactivity) Reactivity->4-chloro-7-nitroquinoline Ortho_Effect Ortho-nitro group provides strong resonance stabilization of the Meisenheimer complex This compound->Ortho_Effect Meta-like_Effect Nitro group provides weaker inductive stabilization 4-chloro-7-nitroquinoline->Meta-like_Effect

Caption: Logical relationship of reactivity.

Conclusion

In the nucleophilic aromatic substitution of chloro-nitroquinolines, the positional relationship between the nitro and chloro substituents is paramount. This compound is unequivocally the more reactive isomer due to the ortho-position of the powerful electron-withdrawing nitro group, which provides substantial resonance stabilization to the reaction intermediate. This heightened reactivity translates to milder reaction conditions, potentially shorter reaction times, and higher yields in synthetic applications. For researchers and professionals in drug development, selecting this compound as a starting material for SNAr reactions is likely to lead to more efficient and robust synthetic routes. Conversely, harsher conditions may be necessary to achieve comparable transformations with 4-chloro-7-nitroquinoline. This guide provides the foundational knowledge and practical protocols to inform the strategic use of these important heterocyclic building blocks.

References

A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 7-chloro-6-nitroquinoline derivatives and the well-established antimalarial drug, chloroquine (B1663885). By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with chloroquine, a 4-aminoquinoline, being a prominent example used for decades in the treatment of malaria.[1] Its mechanism of action primarily involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[2][3] Beyond its antimalarial properties, chloroquine has garnered significant interest for its potential as an anticancer agent, largely attributed to its ability to inhibit autophagy.

Derivatives of the 7-chloroquinoline (B30040) nucleus are being extensively investigated for a range of therapeutic applications, including anticancer, antimalarial, and antimicrobial activities.[4] The introduction of a nitro group at the 6-position of the 7-chloroquinoline core is of particular interest, as nitroaromatic compounds are known to exhibit diverse biological effects. This guide provides a comparative analysis of the available data on this compound derivatives and chloroquine to inform future drug discovery efforts.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activity of chloroquine and various 7-chloroquinoline derivatives against cancer cell lines and Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Chloroquine
A549 (Lung)71.3 ± 6.1[5]
H460 (Lung)55.6 ± 12.5[5]
SCC25 (Oral Squamous)29.95 (48h)[6]
CAL27 (Oral Squamous)17.27 (48h)[6]
HCT116 (Colon)2.27 (72h)[7]
7-Chloroquinoline Derivatives
7-Chloroquinolinehydrazone 1 SR (Leukemia)0.12[8]
7-Chloroquinolinehydrazone 2 HOP-92 (Non-Small Cell Lung)0.47[8]
MBHA/7-chloroquinoline hybridMCF-7 (Breast)4.60[4]
MBHA/7-chloroquinoline hybridHCT-116 (Colon)>50[4]
MBHA/7-chloroquinoline hybridHL-60 (Leukemia)4.80[4]

Table 2: Comparative Antimalarial Activity (IC50 values in nM)

Compound/DerivativeP. falciparum StrainIC50 (nM)Reference
Chloroquine
3D7 (Sensitive)22.1
Dd2 (Resistant)60 - 160
K1 (Resistant)>100[9]
Thai isolates87.0 ± 43.8[10]
7-Chloroquinoline Derivatives
7-Chloroquinoline-sulfonamide hybrid 12d 3D7 (Sensitive)1490[11]
7-Chloroquinoline-sulfonamide hybrid 13a 3D7 (Sensitive)2110[11]
7-Chloroquinolinotriazole derivative A W2 (Resistant)9600[12]
7-Chloroquinolinotriazole derivative B W2 (Resistant)40900[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives and chloroquine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Activity: SYBR Green I-based Fluorescence Assay

This assay is a widely used method to determine the half-maximal inhibitory concentration (IC50) of antimalarial compounds by quantifying parasite DNA.

Materials:

  • Plasmodium falciparum strains (e.g., 3D7, Dd2)

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)

  • 96-well black, clear-bottom microplates

  • Test compounds

  • SYBR Green I fluorescent dye

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes.

  • Assay Setup: Prepare a parasite suspension with 1-2% parasitemia and 2% hematocrit. Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a drug-free control (positive control) and uninfected erythrocytes (negative control).

  • Incubation: Incubate the plates for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Chloroquine's Mechanism of Action

Chloroquine's biological activities are attributed to its ability to accumulate in acidic organelles like the parasite's food vacuole and mammalian lysosomes.

Chloroquine_Mechanism cluster_antimalarial Antimalarial Action cluster_anticancer Anticancer Action CQ1 Chloroquine Vacuole Parasite Food Vacuole (Acidic pH) CQ1->Vacuole Accumulation Hemozoin Non-toxic Hemozoin CQ1->Hemozoin Inhibition Heme Toxic Heme Heme->Hemozoin Heme Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Toxicity CQ2 Chloroquine Lysosome Lysosome (Acidic pH) CQ2->Lysosome Accumulation & pH increase Autolysosome Autolysosome CQ2->Autolysosome Inhibition of fusion & degradation Lysosome->Autolysosome Fusion Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Cell_Death Cancer Cell Death Autolysosome->Cell_Death Leads to

Caption: Chloroquine's dual mechanism of action in malaria and cancer.

Putative Mechanism of this compound Derivatives

The precise mechanisms of action for this compound derivatives are not yet fully elucidated. However, based on their structural features, several potential pathways can be hypothesized. The 7-chloroquinoline core suggests a possible interference with heme polymerization, similar to chloroquine. The presence of the nitro group could introduce additional mechanisms, such as the generation of reactive oxygen species (ROS) under hypoxic conditions, which are often found in solid tumors.

Putative_Mechanism cluster_workflow Experimental Workflow for Mechanistic Studies Compound This compound Derivative Heme_Assay Heme Polymerization Inhibition Assay Compound->Heme_Assay ROS_Assay ROS Production Assay Compound->ROS_Assay DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Compound->DNA_Damage_Assay Mechanism Elucidation of Mechanism of Action Heme_Assay->Mechanism ROS_Assay->Mechanism DNA_Damage_Assay->Mechanism

Caption: Proposed workflow for investigating the mechanism of action.

Conclusion

This comparative guide highlights the biological activities of this compound derivatives in relation to chloroquine. While chloroquine remains a critical benchmark, the available data suggests that 7-chloroquinoline derivatives possess significant potential as both anticancer and antimalarial agents. Further research, particularly direct comparative studies and detailed mechanistic investigations of this compound derivatives, is warranted to fully elucidate their therapeutic potential and guide the development of novel, more effective drugs. The provided experimental protocols and pathway diagrams serve as a foundation for these future investigations.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 7-Chloro-6-nitroquinoline Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The quinoline (B57606) scaffold remains a cornerstone in medicinal chemistry, with its derivatives showing a broad spectrum of pharmacological activities, including potent anticancer effects. The strategic placement of specific substituents on the quinoline ring can dramatically influence its biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-chloro-6-nitroquinoline analogs, a class of compounds designed to harness the synergistic effects of a halogen at position 7 and a nitro group at position 6. By examining experimental data from related compounds, we can infer the key structural determinants for anticancer potency and selectivity.

Comparative Analysis of Anticancer Activity

Table 1: Anticancer Activity of 7-Chloroquinoline (B30040) Analogs

Compound IDR-Group (at position 4)Cancer Cell LineIC50 (µM)Reference
1a -NH-(CH2)2-N(CH3)2CCRF-CEM (Leukemia)0.4 - 8[1]
1b -NH-(p-phenyl)-benzimidazoleHuT78 (T-cell Lymphoma)0.4 - 8[1]
1c Hydrazone derivativeSNB-75 (CNS Cancer)1.38[2]
1d Hydrazone derivativeBT-549 (Breast Cancer)1.55[2]
1e Chalcone conjugateMCF-7 (Breast Cancer)7.98 - 60[3]

Table 2: Anticancer Activity of Nitroquinoline Analogs

Compound IDQuinoline CoreR-GroupCancer Cell LineIC50 (µM)Reference
2a 6-Nitroquinoline (B147349)-HNot Specified>100[4]
2b 6-Nitroquinazoline4-FluorophenylNot SpecifiedPotent[4]
2c 8-Nitroquinoline2-StyrylHeLaLess active than 8-hydroxy analog[4]
2d 5-Nitroquinoline8-Morpholin-4-ylNot SpecifiedPotent PI3K inhibitor

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends can be elucidated for this compound analogs:

  • The 7-Chloro Group: The presence of a chlorine atom at the 7th position is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine. In the context of anticancer activity, this electron-withdrawing group can enhance the molecule's ability to interact with biological targets and may improve its pharmacokinetic properties. Studies on 7-chloroquinoline-benzimidazole hybrids have shown significant inhibitory potential against various cancer cell lines.[1]

  • The 6-Nitro Group: The nitro group at the 6th position is a strong electron-withdrawing group that can significantly modulate the electronic properties of the quinoline ring. While some studies suggest that a nitro group can decrease activity compared to a hydroxyl group at a similar position (e.g., 8-nitro vs. 8-hydroxy), its presence is crucial in other contexts.[4] For instance, in 6-nitroquinazolines, substitutions at the 4-position with fluorinated phenyl groups led to potent inhibitory effects.[4]

  • Substitutions at the 4-Position: The 4-position of the quinoline ring is a critical site for modification and significantly influences the anticancer activity.

    • Amino Side Chains: The introduction of amino side chains at this position, particularly those with terminal dialkylamino groups, appears beneficial for antiproliferative activity. The length of the alkylamino side chain is also a determining factor, with two methylene (B1212753) units often being optimal.

    • Aromatic and Heterocyclic Moieties: Hybrid molecules incorporating benzimidazole (B57391) or other aromatic systems at the 4-position have demonstrated potent cytotoxicity.[1] The nature and substitution pattern of these appended rings are crucial for activity.

    • Hydrazone Linkages: 7-Chloroquinoline hydrazones have emerged as a promising class of anticancer agents with submicromolar GI50 values across a wide range of cancer cell lines.[2]

Potential Mechanisms of Action

The anticancer activity of this compound analogs is likely multifactorial, involving the modulation of several key signaling pathways that control cell proliferation, survival, and death.

  • Kinase Inhibition: A prominent mechanism for many quinoline-based anticancer agents is the inhibition of protein kinases. These enzymes are critical components of signaling pathways that are often dysregulated in cancer. The this compound scaffold could potentially target key kinases such as those in the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.

  • Induction of Apoptosis: A common outcome of treatment with effective anticancer agents is the induction of programmed cell death, or apoptosis. Quinoline derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.

Below is a diagram illustrating a potential signaling pathway leading to apoptosis that could be targeted by this compound analogs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Kinase Receptor Tyrosine Kinase PI3K PI3K Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Inhibition Bax Bax Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Bax Inhibits Apoptosis Apoptosis Cytochrome_c->Apoptosis Analog This compound Analog Analog->Kinase Inhibition Analog->PI3K Inhibition Analog->Bax Activation Analog->Bcl2 Inhibition Start Starting Materials (e.g., 4,7-dichloro-6-nitroquinoline) Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Library Library of Analogs Purification->Library InVitro In Vitro Screening (e.g., MTT Assay) Library->InVitro Hit Hit Identification (Potent Analogs) InVitro->Hit Mechanism Mechanism of Action Studies (Kinase Assays, Apoptosis) Hit->Mechanism Lead Lead Optimization Mechanism->Lead

References

7-Chloro-6-nitroquinoline as a Pharmacophore for Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 7-chloro-6-nitroquinoline scaffold as a potential pharmacophore for kinase inhibition. Due to the limited availability of direct experimental data for this specific scaffold, this document evaluates closely related nitro-containing heterocyclic compounds and contrasts their performance with well-established kinase inhibitors possessing alternative pharmacophores.

Introduction to Kinase Inhibition and Pharmacophores

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. In the context of kinase inhibition, pharmacophores often mimic the adenine (B156593) region of ATP, competing for the enzyme's active site. The quinoline (B57606) and quinazoline (B50416) scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to form key interactions within the ATP-binding pocket of various kinases.

While the this compound scaffold itself is not extensively documented as a kinase inhibitor pharmacophore in publicly available literature, the individual components suggest potential for interaction with the kinase active site. The quinoline core can form hydrogen bonds with the hinge region, a critical interaction for many ATP-competitive inhibitors. The chloro and nitro substituents can modulate the electronic properties and provide additional interaction points within the binding pocket.

Comparative Analysis of Kinase Inhibitor Pharmacophores

To provide a framework for evaluating the potential of the this compound scaffold, this section compares the inhibitory activity of a related nitro-containing heterocyclic system with that of well-established kinase inhibitors featuring different core structures.

Data Presentation: Inhibitory Potency (IC50) of Various Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected compounds against various protein kinases. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of Nitro-Containing Pyrazolo[3,4-g]isoquinolines

Disclaimer: The following data is for pyrazolo[3,4-g]isoquinoline derivatives, which contain a nitro group and a bicyclic heterocyclic system, serving as a proxy in the absence of direct data for this compound.

CompoundTarget KinaseIC50 (nM)
1b Haspin57
1c Haspin66

Table 2: Inhibitory Activity of Alternative, Well-Established Kinase Inhibitors

InhibitorPharmacophoreTarget KinaseIC50 (nM)
Staurosporine IndolocarbazolePKCα2[1]
PKA15[1]
PKG18[1]
c-Fgr2[1]
Lyn20[1]
Syk16[1]
v-Src6[1]
Gefitinib QuinazolineEGFR26 - 57[2]
Dasatinib AminothiazoleSrc0.2 - 1.1[3]
Bcr-Abl3[3]

Visualizing Kinase Inhibition and Experimental Workflows

To illustrate the concepts of kinase inhibition and the experimental procedures used to determine inhibitory activity, the following diagrams are provided.

Kinase_Inhibition_Pathway cluster_0 Kinase Active Site cluster_1 Phosphorylation cluster_2 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds ATP->Kinase Substrate Substrate Substrate->Kinase Binds Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Kinase->Phospho_Substrate ADP ADP Kinase->ADP No_Reaction No Phosphorylation Kinase->No_Reaction Inhibitor This compound (or alternative) Inhibitor->Kinase Competitively Binds Inhibitor->Kinase

Caption: General mechanism of ATP-competitive kinase inhibition.

Kinase_Assay_Workflow start Start reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->reagents incubation Incubate Kinase Reaction (Kinase + Substrate + ATP +/- Inhibitor) reagents->incubation detection Add Detection Reagent (e.g., ADP-Glo, LanthaScreen) incubation->detection readout Measure Signal (Luminescence, FRET, etc.) detection->readout analysis Data Analysis (IC50 Determination) readout->analysis end End analysis->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The determination of a compound's inhibitory activity against a specific kinase is performed using various in vitro assays. Below are detailed methodologies for three commonly used kinase inhibition assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in Kinase Assay Buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen™ TR-FRET Kinase Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.

Materials:

  • Purified kinase

  • Fluorescein-labeled substrate

  • ATP

  • Test compound

  • LanthaScreen™ Tb-labeled antibody

  • TR-FRET Dilution Buffer

  • Stop Buffer (e.g., EDTA)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the assay plate.

    • Add 5 µL of a 2X kinase/substrate mixture.

    • Add 2.5 µL of a 4X ATP solution to initiate the reaction.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of a solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer to stop the reaction and begin detection.

    • Incubate at room temperature for at least 30 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a FRET-based method that utilizes a peptide substrate labeled with two different fluorophores. The assay measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

Materials:

  • Purified kinase

  • Z'-LYTE™ peptide substrate

  • ATP

  • Test compound

  • Z'-LYTE™ Development Reagent

  • Stop Reagent

  • Kinase Buffer

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • Add the test compound, kinase, and Z'-LYTE™ peptide substrate to the assay plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Development Reaction:

    • Add the Z'-LYTE™ Development Reagent to each well. This reagent contains a protease that will cleave the non-phosphorylated substrate.

    • Incubate at room temperature to allow for cleavage.

  • Stopping the Reaction:

    • Add the Stop Reagent to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at two wavelengths (donor and acceptor).

    • Calculate the emission ratio.

    • Determine the percent phosphorylation from the emission ratio.

    • Plot the percent phosphorylation against the logarithm of the test compound concentration to calculate the IC50 value.

Conclusion

While direct experimental evidence for the efficacy of this compound as a kinase inhibitor pharmacophore is currently limited in the public domain, the analysis of related nitro-containing heterocyclic structures suggests that such scaffolds can exhibit potent and selective kinase inhibition. The provided data for pyrazolo[3,4-g]isoquinoline derivatives against Haspin kinase demonstrates that the presence of a nitro group is compatible with potent inhibitory activity.

For a definitive validation of the this compound scaffold, further research is required. This would involve the synthesis of a focused library of derivatives and their systematic evaluation against a panel of kinases using the standardized experimental protocols outlined in this guide. Comparison of the resulting IC50 values with those of established inhibitors like Staurosporine, Gefitinib, and Dasatinib will be crucial in determining the true potential of this pharmacophore in the development of novel kinase inhibitors. The detailed experimental methodologies provided herein offer a robust framework for conducting such validation studies.

References

Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of chloro-nitroquinoline derivatives in various cancer cell lines. Direct comparative studies on the specific isomers of 7-chloro-6-nitroquinoline were not available in the public domain at the time of this publication. Therefore, this guide synthesizes available data on structurally related chloro- and nitroquinoline compounds to infer potential structure-activity relationships and guide future research. The presented data is collated from multiple in vitro studies and highlights the influence of substituent positioning on anticancer activity.

Introduction to Chloro-Nitroquinolines as Anticancer Agents

The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a broad range of biological activities, including potent anticancer properties. The introduction of electron-withdrawing groups, such as chloro and nitro moieties, can significantly modulate the cytotoxic potential of the quinoline core. These substitutions can influence the molecule's ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes involved in cancer cell proliferation and survival. This guide focuses on elucidating how the isomeric positions of these functional groups may impact the cytotoxic effects of these compounds on cancer cells.

Quantitative Cytotoxicity Data

The cytotoxic effects of various quinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several chloro- and nitro-substituted quinoline derivatives against various cancer cell lines, providing a basis for understanding the potential activity of this compound isomers.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline5-nitro, 8-hydroxyRaji (B-cell lymphoma)0.438[1]
HL60 (Leukemia)-[1]
DHL-4 (Lymphoma)-[1]
Panc-1 (Pancreatic cancer)-[1]
A2780 (Ovarian cancer)-[1]
6-Chloro-5-nitroquinoline (B1364901)6-chloro, 5-nitroMCF-7 (Breast cancer)Data not specified[2]
7-methyl-8-nitro-quinoline7-methyl, 8-nitroCaco-2 (Colorectal carcinoma)1.871[3]
8-nitro-7-quinolinecarbaldehyde8-nitro, 7-carbaldehydeCaco-2 (Colorectal carcinoma)0.535[3]
7-Chloroquinoline derivative 37-chloro, other substitutionsHCT-116 (Colon carcinoma)23.39[4]
MCF-7 (Breast cancer)-[4]
Hela (Cervical carcinoma)50.03[4]
7-Chloroquinoline derivative 97-chloro, other substitutionsHCT-116 (Colon carcinoma)21.41[4]
MCF-7 (Breast cancer)-[4]
Hela (Cervical carcinoma)21.41[4]

Note: The table presents data for structurally related compounds to provide insight into the potential cytotoxicity of this compound isomers, for which direct data is not currently available.

Experimental Protocols

The cytotoxicity data presented in this guide are primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The quinoline derivatives are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solvent such as DMSO or isopropanol (B130326) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanisms of Action & Signaling Pathways

While the precise signaling pathways for this compound isomers are yet to be elucidated, studies on related nitroquinoline derivatives suggest potential mechanisms of action that could be relevant. The nitro group, in particular, is known to be bioreducible to reactive intermediates that can induce cellular damage.

One proposed mechanism involves the inhibition of key enzymes in DNA replication and repair. For instance, 6-chloro-5-nitroquinoline is suggested to inhibit bacterial DNA gyrase and topoisomerase IV[2]. In cancer cells, inhibition of topoisomerases can lead to DNA strand breaks and the induction of apoptosis. Furthermore, the generation of reactive oxygen species (ROS) by nitroaromatic compounds can induce oxidative stress, leading to DNA damage and activation of apoptotic pathways[5].

Hypothesized Signaling Pathway for Cytotoxicity of Nitroquinoline Derivatives

G cluster_cell Cancer Cell Nitroquinoline_Derivative Nitroquinoline_Derivative Inhibition_of_Topoisomerases Inhibition of Topoisomerases Nitroquinoline_Derivative->Inhibition_of_Topoisomerases Enters Cell ROS_Generation ROS Generation Nitroquinoline_Derivative->ROS_Generation Cell_Membrane Cell Membrane DNA_Damage DNA Damage Inhibition_of_Topoisomerases->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of novel chemical compounds.

In Vitro Cytotoxicity Testing Workflow

G Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis Cell_Line_Selection Cancer Cell Line Selection Compound_Synthesis->Cell_Line_Selection Range_Finding_Assay Dose Range-Finding Assay Cell_Line_Selection->Range_Finding_Assay Definitive_Cytotoxicity_Assay Definitive Cytotoxicity Assay (e.g., MTT) Range_Finding_Assay->Definitive_Cytotoxicity_Assay Data_Analysis Data Analysis & IC50 Determination Definitive_Cytotoxicity_Assay->Data_Analysis Mechanism_of_Action_Studies Mechanism of Action Studies (Optional) Data_Analysis->Mechanism_of_Action_Studies End End Mechanism_of_Action_Studies->End

Caption: Generalized workflow for in vitro cytotoxicity evaluation.

Conclusion and Future Directions

While this guide provides a comparative framework based on structurally similar compounds, it underscores a significant gap in the literature regarding the specific cytotoxic profiles of this compound isomers. The available data on related chloro- and nitroquinoline derivatives suggest that the positioning of these substituents on the quinoline ring is a critical determinant of their anticancer activity.

Future research should focus on the synthesis and direct comparative cytotoxic evaluation of all possible isomers of this compound against a panel of cancer cell lines. Such studies would provide valuable structure-activity relationship data and could identify lead compounds for further preclinical development. Elucidating their precise mechanisms of action and signaling pathways will be crucial for understanding their therapeutic potential and for the rational design of more potent and selective anticancer agents.

References

Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic mechanisms of emerging 7-chloro-6-nitroquinoline derivatives compared to established anticancer agents.

This guide provides a comprehensive comparison of the proposed mechanisms of action of novel this compound-based compounds against established anticancer drugs, including the chemotherapeutic agent Doxorubicin and targeted therapies such as Dasatinib (a c-Src and multi-kinase inhibitor) and PI3K/mTOR inhibitors (NVP-BEZ235 and PI-103). This objective analysis is supported by experimental data from peer-reviewed studies, with a focus on data presentation in comparative tables, detailed experimental protocols, and visualization of key cellular pathways.

Introduction to this compound Compounds

The 7-chloroquinoline (B30040) scaffold is a privileged structure in medicinal chemistry, forming the core of several established drugs. The addition of a nitro group at the 6-position has been explored to enhance the therapeutic potential of this class of compounds, particularly in the realm of oncology. While direct and extensive mechanistic studies on this compound derivatives are emerging, research on structurally related nitroquinoline compounds, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), provides valuable insights into their potential modes of action. These compounds are hypothesized to exert their anticancer effects through a multi-pronged approach, including the induction of oxidative stress, apoptosis, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Comparative Mechanism of Action

This section compares the known or proposed mechanisms of action of this compound-based compounds with those of selected conventional and targeted anticancer agents.

Core Mechanism: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism shared by many anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

  • 7-Chloroquinoline Derivatives: Studies on various 7-chloroquinoline derivatives, including those with thioalkyl and benzimidazole (B57391) substitutions, consistently demonstrate the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3][4] For instance, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3][4] Molecular docking studies further suggest that some of these derivatives may interact with and inhibit key proteins involved in cell survival and proliferation, such as the tyrosine-protein kinase c-Src.[3][4]

  • Doxorubicin: This well-established chemotherapeutic agent primarily acts by intercalating into DNA and inhibiting the function of topoisomerase II.[5] This leads to the formation of DNA double-strand breaks, triggering a DNA damage response that ultimately culminates in apoptosis.[6]

  • Dasatinib: As a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases (SFKs), Dasatinib effectively blocks signaling pathways that drive cancer cell proliferation and survival.[7][8][9] Inhibition of these kinases leads to the induction of apoptosis and cell cycle arrest.[10]

  • PI3K/mTOR Inhibitors (NVP-BEZ235 & PI-103): These targeted agents block the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are critical for cell growth, proliferation, and survival.[1][3][11][12] By inhibiting these pathways, compounds like NVP-BEZ235 and PI-103 induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis.[3][11]

Proposed Unique Mechanism: Generation of Reactive Oxygen Species (ROS)

A potential distinguishing mechanism for nitroquinoline-based compounds is the induction of oxidative stress.

  • Nitroquinoline Derivatives (by analogy): Studies on the structurally related compound 8-hydroxy-5-nitroquinoline (Nitroxoline) have shown that it induces the generation of intracellular reactive oxygen species (ROS).[13][14] This increase in ROS leads to cellular damage and triggers apoptotic pathways. Notably, the pro-apoptotic activity of Nitroxoline is enhanced by the presence of copper, suggesting a potential role for metal chelation in its mechanism. Unlike some other quinoline (B57606) derivatives, Nitroxoline does not act as a zinc ionophore.[13] This suggests that this compound compounds may also exert their anticancer effects through ROS-mediated mechanisms.

  • Comparison with other agents: While Doxorubicin is also known to generate free radicals, which contributes to its cardiotoxicity, the primary anticancer mechanism is considered to be topoisomerase II inhibition.[6] Targeted therapies like Dasatinib and PI3K/mTOR inhibitors do not primarily function through the generation of ROS.

Quantitative Data Comparison

The following tables summarize the in vitro cytotoxic activity of various 7-chloroquinoline derivatives and the comparator drugs against different cancer cell lines.

Table 1: Cytotoxic Activity (IC50, µM) of 7-Chloroquinoline Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
7-Chloro-(4-thioalkylquinoline) Compound 73CCRF-CEM (Leukemia)Not specified[1][2]
Compound 74HCT116 (Colon)Not specified[1][2]
Compound 81HCT116p53-/- (Colon)Not specified[1][2]
7-Chloro-4-aminoquinoline-benzimidazole Compound 5dRaji (Lymphoma)4.3[3]
Compound 5dHuT78 (Lymphoma)0.4[3]
Compound 12dHuT78 (Lymphoma)Not specified[3][4]
7-Chloroquinoline-chalcone Compound 13LNCaP (Prostate)7.93 ± 2.05[15]
Compound 17LNCaP (Prostate)7.11 ± 2.06[15]
Compound 19LNCaP (Prostate)6.95 ± 1.62[15]

Table 2: Cytotoxic Activity (IC50) of Comparator Anticancer Agents

CompoundTarget/MechanismCancer Cell LineIC50Reference
Doxorubicin DNA Intercalation, Topoisomerase II inhibitorMDA-MB-231 (Breast)4.3 ± 1.1 µM[16]
MCF-7 (Breast)3.6 ± 1.3 µM[16]
HepG2 (Liver)3.2 ± 0.7 µM[16]
Dasatinib Multi-kinase inhibitor (BCR-ABL, Src family)C643, TPC1, BCPAP, SW1736 (Thyroid)~50% inhibition at low nM[17]
PI-103 PI3K/mTOR inhibitorp110α8 nM[12]
mTORC120 nM[12]
A549 (Lung)~60% reduction at 2 µM[18]
H460 (Lung)~60% inhibition at 0.5 µM[18]
NVP-BEZ235 PI3K/mTOR inhibitorSNU16, NCI-N87, AGS (Gastric)Inhibition of p-Akt, p-mTOR[1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 This compound This compound ROS Generation ROS Generation This compound->ROS Generation DNA Damage DNA Damage This compound->DNA Damage ROS Generation->Mitochondrion DNA Damage->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound compounds.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K c-Src c-Src Receptor Tyrosine Kinase->c-Src Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation NVP-BEZ235 / PI-103 NVP-BEZ235 / PI-103 NVP-BEZ235 / PI-103->PI3K NVP-BEZ235 / PI-103->mTOR Dasatinib Dasatinib Dasatinib->Receptor Tyrosine Kinase Dasatinib->c-Src c-Src->Cell Growth & Proliferation

Caption: Inhibition of PI3K/Akt/mTOR and c-Src signaling pathways by targeted therapies.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Western Blot Western Blot Compound Treatment->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Flow Cytometry->Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for evaluating anticancer compounds.

Detailed Experimental Protocols

This section provides standardized protocols for the key in vitro assays used to characterize the mechanism of action of anticancer compounds.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • 96-well plates

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest the cells (including both adherent and floating cells) after treatment.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry, exciting at 488 nm and measuring emission at ~530 nm (for FITC) and >670 nm (for PI).

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their expression and phosphorylation status.

  • Materials:

    • Treated and control cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to the proteins of interest, e.g., p-Akt, total Akt, cleaved PARP, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein levels.

Conclusion

This compound-based compounds represent a promising class of anticancer agents with the potential for a multi-faceted mechanism of action. Preliminary evidence and studies on related compounds suggest that their efficacy may stem from the induction of apoptosis via both intrinsic and extrinsic pathways, cell cycle arrest, and potentially through the generation of reactive oxygen species. In comparison to established drugs, these compounds may offer a distinct mechanistic profile. Doxorubicin's broad cytotoxicity is primarily driven by DNA damage, while targeted therapies like Dasatinib and PI3K/mTOR inhibitors offer high specificity for key oncogenic signaling pathways. The further elucidation of the precise molecular targets and signaling pathways modulated by this compound derivatives is crucial for their future development as effective and potentially selective anticancer therapeutics. The experimental protocols provided in this guide offer a standardized framework for conducting these essential mechanistic studies.

References

Cytotoxicity of 7-Chloroquinoline Derivatives in Breast and Colon Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of novel 7-chloroquinoline (B30040) derivatives on the human breast adenocarcinoma cell line (MCF-7) and the human colon carcinoma cell line (HCT-116). The data presented is derived from studies on Morita-Baylis-Hillman adducts (MBHA) of 7-chloroquinoline, which have demonstrated significant antiproliferative activity.

Data Presentation: IC50 Values

The inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below. These values provide a quantitative measure of the cytotoxic potency of each 7-chloroquinoline derivative against the MCF-7 and HCT-116 cell lines. The data highlights the influence of different structural modifications on the anticancer activity. Doxorubicin, a commonly used chemotherapy agent, is included for comparison.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Derivative 8 82.60 ± 0.5727.19 ± 0.77
Derivative 9 77.70 ± 10.9065.82 ± 2.24
Derivative 10 54.46 ± 2.4046.36 ± 7.79
Derivative 11 89.70 ± 6.60100.68 ± 2.18
Derivative 13 79.38 ± 5.4352.41 ± 2.35
Derivative 14 80.30 ± 6.9095.42 ± 5.63
Derivative 15 83.86 ± 1.1690.44 ± 8.42
Derivative 16 86.40 ± 0.5094.33 ± 5.11
Doxorubicin 79.30 ± 1.1980.30 ± 2.10

Data sourced from Oliveira, et al. (2021).[1]

Experimental Protocols

The IC50 values presented were determined using a standard cell viability assay. The detailed methodology is as follows:

Cell Culture and Treatment:

  • MCF-7 and HCT-116 cells were cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Cells were seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Following incubation, the cells were treated with various concentrations of the 7-chloroquinoline derivatives and the positive control (Doxorubicin) for 48 hours.

MTT Assay for Cell Viability:

  • After the 48-hour treatment period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells metabolize the MTT reagent into a purple formazan (B1609692) product.

  • The supernatant was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined from the dose-response curves.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed MCF-7 and HCT-116 cells in 96-well plates B Incubate for 24 hours (Cell Adhesion) A->B C Add 7-chloroquinoline derivatives and Doxorubicin at various concentrations B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours (Formazan crystal formation) E->F G Remove supernatant and add DMSO (Dissolve formazan) F->G H Measure absorbance at 570 nm G->H I Calculate percentage of cell viability H->I J Determine IC50 values from dose-response curves I->J

Caption: Workflow of the MTT assay for determining IC50 values.

Potential Signaling Pathway Disruption

While the precise signaling pathways for these novel 7-chloroquinoline derivatives are still under investigation, quinoline-based compounds are known to exert their anticancer effects through various mechanisms. One common mechanism involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. The following diagram illustrates a generalized pathway that may be affected.

G cluster_0 Upstream Events cluster_1 Signaling Cascade cluster_2 Cellular Outcome A 7-Chloroquinoline Derivative B Cellular Stress (e.g., DNA damage, ROS generation) A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase Activation (Caspase-9, Caspase-3) F->G H Apoptosis (Programmed Cell Death) G->H

Caption: Generalized apoptotic signaling pathway potentially affected.

References

A Comparative Guide to the Antiplasmodial Activity of 7-Chloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiplasmodial activity of various 7-chloroquinoline (B30040) analogs. The following sections detail the efficacy of these compounds against Plasmodium falciparum, outline the experimental protocols used for their evaluation, and explore their potential mechanisms of action.

While the primary focus of this guide is on the broader class of 7-chloroquinoline analogs, it is important to note the limited availability of specific, comparative data on 7-chloro-6-nitroquinoline derivatives in publicly accessible research. Therefore, this guide synthesizes data from various studies on prominent 7-chloroquinoline scaffolds to provide a comprehensive overview of their antiplasmodial potential.

Quantitative Data Summary

The antiplasmodial activity of 7-chloroquinoline analogs is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit 50% of parasite growth. The following tables summarize the in vitro IC50 values for different classes of 7-chloroquinoline analogs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Table 1: Antiplasmodial Activity of 7-Chloroquinoline-Chalcone Conjugates

CompoundP. falciparum Strain (W2, CQR) IC50 (nM)Reference
Chalcone Conjugate 117.8[1]
Ferrocenylchalcone Conjugate 1>100[1]
Chalcone-Quinoline Hybrid 1100 - 4450[2]

Table 2: Antiplasmodial Activity of 7-Chloroquinoline-Benzimidazole Hybrids

CompoundP. falciparum Strain (Pf3D7, CQS) IC50 (nM)P. falciparum Strain (PfDd2, CQR) IC50 (nM)Reference
Hybrid 10aPotent (nanomolar)Potent (nanomolar)[3]
Hybrid 11aPotent (nanomolar)Potent (nanomolar)[3]
Hybrid 12aPotent (nanomolar)Potent (nanomolar)[3]
Hybrid 13aPotent (nanomolar)Potent (nanomolar)[3]
Hybrid 14aPotent (nanomolar)Potent (nanomolar)[3]
Hybrid 15aPotent (nanomolar)Potent (nanomolar)[3]
AlbendazoleNot achieved - 2000-[4]
Omeprazole20000 - 40000-[4]

Table 3: Antiplasmodial Activity of 7-Chloroquinoline-Triazole Hybrids

CompoundP. falciparum Strain (NF54, CQS) IC50 (µM)P. falciparum Strain (Dd2, CQR) IC50 (µM)Reference
Triazole-linked derivative 1-3-5 fold more active than Chloroquine[5]
Quinolinotriazole Hybrid 1-1.72 - 8.66[6]
7-chloroquinoline-tethered sulfonamide hybrid1.49 - 13.49-[7]
CQTrICh-analog 7l2.41.8 (RKL-9, CQR)[8]
CQTrICh-analog 7r3.52.7 (RKL-9, CQR)[8]

Experimental Protocols

The in vitro antiplasmodial activity of the 7-chloroquinoline analogs is predominantly assessed using the SYBR Green I-based fluorescence assay. This method is a reliable and high-throughput technique for quantifying parasite growth.

SYBR Green I-Based Antiplasmodial Assay

This assay relies on the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA. In the context of malaria research, this allows for the quantification of parasitic DNA, as mature red blood cells are anucleated.

Materials:

  • Plasmodium falciparum cultures (e.g., 3D7, K1, W2, NF54, Dd2)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well black microplates with clear bottoms

  • Test compounds dissolved in DMSO

  • SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Positive control (e.g., Chloroquine, Artemisinin)

  • Negative control (DMSO)

Procedure:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a specified hematocrit in a complete culture medium.

  • Drug Plate Preparation: Serial dilutions of the test compounds are prepared in the culture medium in 96-well plates.

  • Assay Initiation: Synchronized ring-stage parasites are added to the wells containing the test compounds.

  • Incubation: The plates are incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining: After incubation, the SYBR Green I lysis buffer is added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark, and the fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

G cluster_workflow Experimental Workflow for In Vitro Antiplasmodial Assay start Start: Prepare Serial Dilutions of Test Compounds culture Maintain P. falciparum Culture add_parasites Add Synchronized Parasites to Drug Plates synchronize Synchronize Parasites to Ring Stage culture->synchronize synchronize->add_parasites incubate Incubate for 72 hours add_parasites->incubate add_sybr Add SYBR Green I Lysis Buffer incubate->add_sybr measure Measure Fluorescence add_sybr->measure calculate Calculate IC50 Values measure->calculate G cluster_mechanism Proposed Mechanism of Action of 7-Chloroquinoline Analogs hemoglobin Hemoglobin digestive_vacuole Parasite Digestive Vacuole hemoglobin->digestive_vacuole Digestion free_heme Toxic Free Heme digestive_vacuole->free_heme hemozoin Hemozoin (Inert) free_heme->hemozoin Polymerization cell_death Parasite Cell Death free_heme->cell_death Accumulation & Oxidative Stress analogs 7-Chloroquinoline Analogs analogs->free_heme Inhibition of Polymerization

References

In Vitro Efficacy of 7-Chloroquinoline Derivatives Against Plasmodium falciparum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiplasmodial activity of various 7-chloroquinoline (B30040) derivatives against Plasmodium falciparum, the deadliest species of malaria parasite. While the initial focus was on 7-chloro-6-nitroquinoline derivatives, the available literature predominantly covers a broader range of substitutions on the 7-chloroquinoline scaffold. This guide, therefore, presents a comprehensive overview of these derivatives, offering insights into their structure-activity relationships (SAR) and potential as antimalarial agents. The data herein is compiled from multiple studies to facilitate a clear comparison of their performance against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Quantitative Comparison of Antiplasmodial Activity

The in vitro efficacy of 7-chloroquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of parasite growth. The following tables summarize the IC50 values for various derivatives against different P. falciparum strains.

Table 1: In Vitro Antiplasmodial Activity of 7-Chloroquinoline Derivatives Against Chloroquine-Sensitive (P. falciparum) Strains

Compound ID/SeriesDerivative ClassStrainIC50 (nM)Reference CompoundIC50 (nM)
Chloroquine 4-Aminoquinoline3D79.8--
Chloroquine 4-AminoquinolineD-10<30--
AM-1 (racemic) N-lupinyl-7-chloro-4-aminoquinolineD-1016-35Chloroquine<30
Heteroaryl derivatives Heteroaryl-7-chloro-4-aminoquinolineD-10<30Chloroquine<30
Benzimidazole hybrids 7-Chloroquinoline-benzimidazole3D7Potent (nanomolar)Chloroquine-

Table 2: In Vitro Antiplasmodial Activity of 7-Chloroquinoline Derivatives Against Chloroquine-Resistant (P. falciparum) Strains

Compound ID/SeriesDerivative ClassStrainIC50 (nM)Reference CompoundIC50 (nM)
Chloroquine 4-AminoquinolineK1>100--
Chloroquine 4-AminoquinolineW-2>100--
AM-1 (racemic) N-lupinyl-7-chloro-4-aminoquinolineW-216-35Chloroquine>100
Heteroaryl derivatives Heteroaryl-7-chloro-4-aminoquinolineW-2<30Chloroquine>100
Chalcone conjugate 7-Chloroquinoline-chalconeW217.8Chloroquine>100
Benzimidazole hybrids 7-Chloroquinoline-benzimidazoleDd2Potent (nanomolar)Chloroquine-
Triazole-linked derivatives Triazole-linked 7-chloroquinolineDd23-5 fold > ChloroquineChloroquine-

Experimental Protocols

The in vitro antiplasmodial activity of the 7-chloroquinoline derivatives cited in this guide was predominantly assessed using the following standardized methodologies.

Parasite Culture

Plasmodium falciparum strains (e.g., 3D7, K1, W2, D-10, Dd2, NF54) are cultured in human erythrocytes (O+ blood type) suspended in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamycin, and 10% human serum or Albumax I. The cultures are maintained at 37°C in a controlled atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2. Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
  • Preparation of Compounds: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay is typically kept below 0.5% to avoid toxicity to the parasites.

  • Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage with 1% parasitemia and 2% hematocrit) are incubated in 96-well microplates with the serially diluted compounds for 72 hours. Chloroquine and artesunate (B1665782) are often used as standard antimalarial drug controls, while wells with infected red blood cells without any drug serve as negative controls.

  • Lysis and Staining: After the incubation period, the plates are frozen at -80°C to lyse the red blood cells. Subsequently, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the parasitic DNA, leading to a fluorescent signal.

  • Data Acquisition and Analysis: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (MTT Assay)

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HeLa, HepG2, or COS-7) is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Mammalian cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure: Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment. The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (CC50) is calculated. The selectivity index (SI) is then determined by dividing the CC50 value by the antiplasmodial IC50 value (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of 7-chloroquinoline derivatives against P. falciparum.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_parasite_culture Parasite & Cell Culture cluster_assays In Vitro Assays cluster_data_analysis Data Analysis synthesis Synthesis of 7-Chloroquinoline Derivatives dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution serial_dilution Serial Dilution in Culture Medium dissolution->serial_dilution antiplasmodial_assay Antiplasmodial Assay (SYBR Green I) serial_dilution->antiplasmodial_assay cytotoxicity_assay Cytotoxicity Assay (MTT) serial_dilution->cytotoxicity_assay p_falciparum P. falciparum Culture (e.g., 3D7, K1) p_falciparum->antiplasmodial_assay mammalian_cells Mammalian Cell Culture (e.g., HeLa, HepG2) mammalian_cells->cytotoxicity_assay ic50 IC50 Determination antiplasmodial_assay->ic50 cc50 CC50 Determination cytotoxicity_assay->cc50 si Selectivity Index (SI) Calculation (CC50/IC50) ic50->si cc50->si

A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among these, substituted quinolines have garnered significant attention for their potential as anticancer agents. This guide provides a head-to-head comparison of 7-Chloro-6-nitroquinoline and other key quinoline scaffolds, focusing on their cytotoxic effects against various cancer cell lines and their inhibitory activity against crucial signaling pathways. While direct comparative studies under uniform experimental conditions are limited in the existing literature, this guide synthesizes available data to offer a comprehensive overview and support further research and development in this promising area.

Comparative Analysis of Cytotoxicity

The anticancer potential of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other notable quinoline scaffolds against a panel of human cancer cell lines.

Table 1: Cytotoxicity of 7-Chloroquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-Chloro-4-anilinoquinoline derivative (5e)HepG2 (Liver)6.72[1]
SK-LU-1 (Lung)5.35[1]
MCF-7 (Breast)9.50[1]
7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[1]
MCF-7 (Breast)4.63[1]
7-Chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³
HCT-8 (Colon)0.314 - 4.65 µg/cm³
HL-60 (Leukemia)0.314 - 4.65 µg/cm³
7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d)Various Leukemia & Lymphoma Lines0.4 - 8[2]
7-Chloro-4-aminoquinoline-benzimidazole hybrid (8d)Various Leukemia & Lymphoma Lines0.4 - 8[2]
7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d)Various Leukemia & Lymphoma Lines0.4 - 8[2]
7-Chloroquinoline-1,2,3-triazoyl-carboxamide (QTCA-1)5637 (Bladder)Dose- and time-dependent cytotoxicity[3]
7-Chloroquinoline-1,2,3-triazoyl-carboxamide (QTCA-4)5637 (Bladder)Dose- and time-dependent cytotoxicity[3]

Table 2: Cytotoxicity of Nitroquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Nitro-4-substituted quinazoline (B50416) derivative (6c)HCT-116 (Colon)0.09[4]
A549 (Lung)0.11[4]
3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a)MCF-7 (Breast)Showed maximum apoptosis (54.4%)[5]
8-hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)Not specified, but most toxic among 6 analogues[6][7]

Table 3: Cytotoxicity of Other Substituted Quinoline Scaffolds

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)Displayed 82.9% growth reduction[5]
2-Arylquinoline Derivative 12PC3 (Prostate)31.37[8]
2-Arylquinoline Derivative 11PC3 (Prostate)34.34[8]
4-Amino-7-fluoroquinoline Derivative 6MDA-MB-468 (Breast)11.47[8]
4-Amino-7-trifluoromethylquinoline Derivative 7MDA-MB-468 (Breast)12.85[8]
5,6,7-trimethoxy quinoline (7e)A2780 (Ovarian), MCF-7 (Breast), A2780/RCIS (Resistant Ovarian), MCF-7/MX (Resistant Breast)5.02 - 35.75[9]
5,6,7-trimethoxy quinoline (7f)A2780 (Ovarian), MCF-7 (Breast), A2780/RCIS (Resistant Ovarian), MCF-7/MX (Resistant Breast)5.02 - 35.75[9]

Inhibition of Key Signaling Pathways in Cancer

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. The EGFR, VEGFR, and PI3K/Akt/mTOR pathways are prominent targets.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline Quinoline Scaffold (e.g., this compound) Quinoline->EGFR

Figure 1: Inhibition of the EGFR signaling pathway by quinoline scaffolds.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoline Quinoline Scaffold (e.g., this compound) Quinoline->VEGFR PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline Quinoline Scaffold (e.g., this compound) Quinoline->PI3K MTT_Assay_Workflow start Start seed_cells Seed cancer cells into 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with varying concentrations of quinoline derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

Proper Disposal of 7-Chloro-6-nitroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 7-Chloro-6-nitroquinoline is paramount for laboratory safety and compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. Adherence to these guidelines will minimize risks and ensure that all disposal activities are conducted in accordance with safety regulations.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory during handling and disposal.

Hazard ClassificationGHS CodePersonal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)H302Protective gloves, protective clothing, eye protection, face protection.[1]
Skin corrosion/irritation (Category 2)H315Impervious clothing and protective gloves are recommended.[1]
Serious eye damage/eye irritation (Category 2A)H319Safety goggles with side-shields are essential.[1]
Specific target organ toxicity, single exposure (Respiratory tract irritation)H335A suitable respirator should be worn, especially in poorly ventilated areas.[1]

Disposal Procedure

The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations.[1] The following steps provide a general framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including empty containers and contaminated materials, as hazardous waste.

  • Segregate it from non-hazardous waste to prevent cross-contamination.

Step 2: Containerization

  • Place the waste in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical to prevent any reaction or degradation.

  • Ensure the container is tightly closed to prevent leaks or spills.[1]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.[1]

  • The storage area should be away from incompatible materials.

Step 5: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Absorption: Absorb the spilled material with a finely-powdered, liquid-binding, inert material such as diatomite or universal binders.[1]

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]

  • Collection and Disposal: Collect the absorbed material and contaminated items into a suitable container for disposal as hazardous waste, following the procedures outlined above.[1]

Disposal Workflow

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Place Waste in a Sealed, Compatible Container B->C D Label Container as 'Hazardous Waste: this compound' C->D E Store in a Designated, Well-Ventilated, and Secure Area D->E F Arrange for Collection by a Licensed Hazardous Waste Disposal Company E->F G Follow all Local, State, and Federal Regulations F->G

Caption: Logical workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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